RMC-0331
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-(4-methoxyoxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N5O3/c1-12(13-7-14(22(24,25)26)9-15(27)8-13)28-18-16-10-31(11-17(16)29-20(23)30-18)19(32)21(33-2)3-5-34-6-4-21/h7-9,12H,3-6,10-11,27H2,1-2H3,(H,28,29,30)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBOGRTXXDLZIB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RMC-0331: A Deep Dive into the Mechanism of Action in KRAS Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1). As a crucial guanine nucleotide exchange factor (GEF), SOS1 plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene. This compound functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This mechanism effectively abrogates the constitutive downstream signaling that drives tumorigenesis in KRAS-mutant cancers. Preclinical data demonstrate that this compound exhibits potent in vitro and in vivo anti-tumor activity, particularly in combination with other inhibitors of the RAS-MAPK pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to KRAS and the Role of SOS1
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This cycling is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, leading to RAS activation, and GTPase Activating Proteins (GAPs) that enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1]
Mutations in KRAS, most commonly at codons 12, 13, and 61, impair its ability to hydrolyze GTP, resulting in a constitutively active, GTP-bound state.[1] This leads to persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[3]
Son of Sevenless 1 (SOS1) is a key GEF for RAS proteins.[4] It is recruited to the plasma membrane upon growth factor receptor activation, where it engages with RAS-GDP, facilitating the release of GDP and the subsequent binding of the more abundant cellular GTP.[4] A critical aspect of SOS1-mediated RAS activation is a positive feedback loop, where active RAS-GTP can bind to an allosteric site on SOS1, enhancing its GEF activity and further amplifying RAS signaling.[4] This makes SOS1 an attractive therapeutic target for cancers driven by hyperactive RAS signaling.
This compound: Mechanism of Action
This compound is a preclinical tool compound developed by Revolution Medicines that potently and selectively inhibits the function of SOS1.[4][5] Its primary mechanism of action is the disruption of the direct protein-protein interaction between SOS1 and KRAS.[5] By binding to SOS1, this compound prevents it from engaging with KRAS-GDP, thereby inhibiting the nucleotide exchange process.[5] This leads to an accumulation of KRAS in its inactive, GDP-bound state, effectively shutting down the oncogenic signaling cascade.
The inhibition of the KRAS-SOS1 interaction by this compound has two key consequences:
-
Direct Inhibition of KRAS Activation: It directly blocks the primary mechanism by which mutant KRAS is loaded with GTP.
-
Disruption of the Positive Feedback Loop: By preventing the generation of RAS-GTP, this compound also breaks the allosteric feedback activation of SOS1, leading to a more profound and sustained inhibition of the pathway.
This targeted approach offers a promising strategy for treating a broad range of KRAS-mutant tumors, irrespective of the specific KRAS mutation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant SOS1 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| This compound | GDP/GTP Exchange Assay | SOS1 | 71 | [6] |
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound | Immunocompetent mice (SHP2-mutant models) | 100-250 mg/kg, p.o., qd | Single-agent anti-tumor activity | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on the viability of KRAS mutant cancer cells.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following represents generalized methodologies for key experiments based on studies of other SOS1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate KRAS mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in growth medium. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Assay: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.
Western Blot Analysis for Downstream Signaling
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time points (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100-250 mg/kg) or vehicle control orally, once daily.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry). Calculate tumor growth inhibition (TGI).
Resistance Mechanisms
While specific resistance mechanisms to this compound have not been extensively published, potential mechanisms, based on the biology of the RAS pathway and experience with other targeted therapies, may include:
-
Upregulation of SOS2: SOS2 is a homolog of SOS1 that can also function as a RAS GEF. Increased expression or activity of SOS2 could potentially compensate for the inhibition of SOS1.
-
Alterations in Upstream Signaling: Amplification or activating mutations in upstream components like receptor tyrosine kinases (RTKs) could lead to a stronger signal that bypasses the requirement for SOS1-mediated amplification.
-
Mutations in Downstream Effectors: Activating mutations in downstream signaling molecules such as BRAF or PIK3CA could render the cells independent of upstream KRAS signaling.
-
Genomic Alterations in the SOS1 Gene: Mutations in the this compound binding site on SOS1 could prevent the drug from inhibiting its target.
Combination therapies, such as co-targeting SOS1 and other nodes in the RAS pathway (e.g., KRAS G12C inhibitors or MEK inhibitors), are being explored to overcome or delay the onset of resistance.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of KRAS-driven cancers. By directly targeting the SOS1-KRAS interaction, it effectively inhibits the activation of oncogenic KRAS signaling. The available preclinical data demonstrate its potency and in vivo activity. Further investigation into its efficacy across a broader range of KRAS mutations, its combination potential with other targeted agents, and the elucidation of specific resistance mechanisms will be crucial for its clinical development. This technical guide provides a foundational understanding of the mechanism of action of this compound for the scientific community, aiming to facilitate further research and development in this critical area of oncology.
References
- 1. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
RMC-0331 as a Chemical Probe for SOS1 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: SOS1, a Key Mediator in RAS Pathway Activation
Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins (KRAS, HRAS, and NRAS).[1] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it from an inactive to an active signaling state.[1][2] This activation is a critical step in the RAS/MAPK signaling cascade, which is frequently dysregulated in various human cancers, driving tumor cell proliferation, survival, and differentiation.[3] The constitutive activation of this pathway, often due to mutations in RAS or upstream receptor tyrosine kinases (RTKs), makes SOS1 an attractive therapeutic target.[2] RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1, developed by Revolution Medicines, that serves as a valuable chemical probe to investigate SOS1 function and its therapeutic potential.[2][4][5]
This compound: A Potent and Selective SOS1 Inhibitor
This compound, also known as RM-023, was identified through a structure-based drug design approach.[2] It functions by disrupting the protein-protein interaction between SOS1 and RAS, thereby preventing the SOS1-mediated nucleotide exchange and subsequent activation of RAS.[4][5] This mechanism of action effectively blocks downstream signaling through the MAPK pathway.[5]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of SOS1's GEF activity. In biochemical assays measuring the rate of GDP to GTP exchange, this compound exhibits a half-maximal inhibitory concentration (IC50) of 71 nM.[4] In cellular contexts, this compound effectively inhibits RAS pathway signaling and the growth of cancer cells dependent on RAS signaling.[5]
In Vivo Efficacy
The oral bioavailability of this compound allows for its use in in vivo studies.[4][5] In preclinical xenograft models of RAS-addicted cancers, oral administration of this compound has been shown to produce a dose-dependent suppression of RAS pathway activation and inhibit tumor growth.[5] Specifically, in immunocompetent mouse models with SHP2-mutant tumors, this compound demonstrated single-agent anti-tumor activity at doses ranging from 100-250 mg/kg administered orally once daily.[4][6]
Data Presentation
The following tables summarize the available quantitative data for this compound. Further detailed data is expected to be available in the primary publication by Buckl et al.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| SOS1-mediated GDP/GTP Exchange | IC50 | 71 nM | [4] |
Table 2: In Vivo Activity of this compound
| Model | Dosing Regimen | Outcome | Reference |
| SHP2-mutant tumor model (immunocompetent mice) | 100-250 mg/kg, p.o., qd | Single agent anti-tumor activity | [4][6] |
| RAS-addicted cancer xenograft models | Not specified | Dose-dependent suppression of tumor RAS pathway activation and tumor growth inhibition | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of SOS1 inhibitors like this compound. The specific parameters for this compound would be detailed in its primary publication.
SOS1-Mediated Nucleotide Exchange Assay
This assay quantifies the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on a RAS protein.
Principle: A fluorescently labeled GTP analog is used to monitor its incorporation into RAS. Inhibition of SOS1 activity results in a decreased rate of fluorescence increase.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant human KRAS protein (or other RAS isoform)
-
Mant-GTP (N-Methylanthraniloyl-GTP) or other suitable fluorescent GTP analog
-
GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing KRAS pre-loaded with GDP in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to SOS1.
-
Initiate the exchange reaction by adding a mixture of SOS1 and Mant-GTP.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation ~360 nm, Emission ~440 nm for Mant-GTP).
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway, in a cellular context.
Principle: Cells are stimulated to activate the RAS pathway, and the levels of phosphorylated ERK are quantified using methods like Western blotting or ELISA.
Materials:
-
Cancer cell line with a constitutively active or inducible RAS pathway
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF) for stimulation (if required)
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA detection reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation, if necessary.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of p-ERK and t-ERK in the lysates using Western blotting or a quantitative ELISA.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK levels against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered SOS1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line known to be sensitive to RAS pathway inhibition
-
Vehicle for compound formulation
-
Test compound (this compound)
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). Administer vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
SOS1-Mediated RAS Activation Pathway
The following diagram illustrates the central role of SOS1 in the activation of RAS downstream of receptor tyrosine kinases (RTKs).
Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.
Mechanism of Action of this compound
This diagram illustrates how this compound disrupts the interaction between SOS1 and RAS.
Caption: this compound blocks the SOS1-RAS protein-protein interaction.
Experimental Workflow for Characterizing a SOS1 Inhibitor
The following workflow provides a logical progression for the preclinical characterization of a novel SOS1 inhibitor.
Caption: Preclinical characterization workflow for a SOS1 inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. xcessbio.com [xcessbio.com]
The Discovery and Development of RMC-0331: A Potent and Selective SOS1 Inhibitor for RAS-Addicted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. Developed by Revolution Medicines, this compound represents a promising therapeutic strategy for cancers driven by RAS mutations. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and detailed methodologies.
Introduction: Targeting the RAS-SOS1 Interaction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are key regulators of cellular proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. Despite their prevalence, RAS proteins have been notoriously difficult to target directly.
An alternative therapeutic approach is to inhibit the proteins that regulate RAS activity. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By binding to and inhibiting SOS1, this compound prevents this crucial activation step, thereby blocking downstream RAS signaling.[1] SOS1 itself is allosterically activated by RAS-GTP, creating a positive feedback loop that amplifies RAS signaling.[1] this compound disrupts the critical interaction between KRAS and SOS1, offering a targeted approach to suppress the activity of oncogenic RAS.[1]
Discovery and Lead Optimization
The discovery of this compound was guided by a structure-based drug design approach.[1] Building upon existing structural information of the SOS1 protein, a differentiated lead series with a hemi-saturated core was developed to enhance drug-like properties.[1] A modular synthetic approach was employed to rapidly generate a large library of potential SOS1 inhibitors, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1]
Logical Workflow for Discovery and Optimization
The development of this compound followed a logical and iterative workflow, as depicted below.
Caption: Logical workflow for the discovery and development of this compound.
Mechanism of Action: Inhibition of SOS1-Mediated Nucleotide Exchange
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SOS1. This prevents the exchange of GDP for GTP on RAS proteins, effectively locking RAS in its inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway.
Caption: this compound mechanism of action in the RAS signaling pathway.
Preclinical Data
In Vitro Potency
The potency of this compound was assessed by its ability to inhibit SOS1-mediated GDP-GTP exchange in vitro.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | GDP/GTP Exchange Assay | 71 | [2] |
In Vivo Efficacy
Oral administration of this compound has demonstrated single-agent anti-tumor activity in preclinical mouse models of RAS-addicted cancers.
| Animal Model | Dosing | Route of Administration | Frequency | Outcome | Reference |
| Immunocompetent Mice (SHP2-mutant models) | 100-250 mg/kg | Oral (p.o.) | Daily (qd) | Single agent anti-tumor activity | [2] |
Experimental Protocols
In Vitro SOS1-Mediated Nucleotide Exchange Assay (General Protocol)
This protocol describes a general method for measuring the inhibition of SOS1-mediated nucleotide exchange on KRAS, which is the basis for determining the IC50 value of inhibitors like this compound.
Materials:
-
Recombinant human KRAS protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP (fluorescent GTP analog) or mant-dGTP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound)
-
384-well microplate
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare a solution of KRAS-GDP in assay buffer.
-
Prepare serial dilutions of the test compound (this compound) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the KRAS-GDP solution.
-
Add the diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to each well.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as BODIPY-FL-GTP binds to KRAS upon the SOS1-catalyzed release of GDP.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
Tumor Cell Implantation:
-
Culture human cancer cells with a known RAS mutation (e.g., KRAS G12C).
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
Drug Administration and Efficacy Evaluation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound for oral gavage.
-
Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., 100 mg/kg, daily).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound is a promising, orally bioavailable SOS1 inhibitor with demonstrated preclinical activity in RAS-driven cancer models. Its development, guided by structure-based design and a modular synthetic strategy, has yielded a potent and selective tool compound for investigating the therapeutic potential of SOS1 inhibition. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound and other SOS1 inhibitors in the treatment of RAS-addicted cancers.
References
- 1. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 2. Opening a New Front Against Pancreatic Cancer | Columbia University Irving Medical Center [cuimc.columbia.edu]
RMC-0331: A Technical Whitepaper on the Disruption of the RAS-SOS1 Interaction for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS GTPases. Its function is central to the RAS signaling pathway, which is frequently hyperactivated in a multitude of human cancers. RMC-0331 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor that directly targets the interaction between SOS1 and RAS. By obstructing this critical protein-protein interface, this compound effectively prevents the SOS1-mediated exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and attenuating downstream oncogenic signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.
Introduction: Targeting the RAS-SOS1 Axis
The RAS family of small GTPases (KRAS, NRAS, and HRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The transition to the active state is facilitated by GEFs, with SOS1 being a primary regulator. In cancer, mutations in RAS proteins or upstream signaling components lead to a constitutively active RAS pathway, driving uncontrolled cell proliferation, survival, and differentiation.
SOS1 represents a compelling therapeutic target for RAS-driven cancers. Inhibition of the RAS-SOS1 interaction provides a strategy to suppress RAS activation regardless of the specific RAS isoform or mutation. This compound was developed to precisely execute this function, offering a promising avenue for therapeutic intervention.
Mechanism of Action of this compound
This compound functions by disrupting the protein-protein interaction between SOS1 and RAS. By binding to SOS1, this compound prevents the formation of the SOS1-RAS complex, which is essential for the catalytic exchange of GDP for GTP on RAS. This leads to a decrease in the levels of active, GTP-bound RAS, and consequently, a reduction in the activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Signaling Pathway Disruption by this compound
Caption: Mechanism of this compound in the RAS signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity
| Assay Type | Parameter | Value | Reference |
| GDP/GTP Exchange Assay | IC50 | 71 nM | [1] |
Table 2: In Vivo Efficacy
| Tumor Model | Dosing | Outcome | Reference |
| PANO2 Pancreatic Cancer (Syngeneic) | 100-250 mg/kg, p.o., qd | Reduced tumor volume | [1] |
| LN229 Glioblastoma (Xenograft) | 100-250 mg/kg, p.o., qd | Reduced tumor volume | [1] |
Note: Detailed quantitative in vivo efficacy data such as percentage tumor growth inhibition is not publicly available.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may not reflect the exact procedures used in the discovery and development of this compound.
GDP/GTP Exchange Assay
This assay measures the ability of a compound to inhibit the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant human KRAS protein (loaded with GDP)
-
Fluorescent GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add KRAS-GDP and the fluorescent GTP analog to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding SOS1 protein.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as the fluorescent GTP analog binds to KRAS upon GDP release.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., LN229 glioblastoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle formulation
-
Calipers for tumor measurement
Procedure:
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 106), often mixed with Matrigel, are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at specified doses (e.g., 100-250 mg/kg) daily (qd). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated to assess efficacy.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in-vivo xenograft study.
Conclusion
This compound is a promising therapeutic agent that targets a fundamental mechanism of RAS activation. Its ability to disrupt the RAS-SOS1 interaction provides a clear rationale for its development in a wide range of RAS-driven cancers. The available preclinical data demonstrates its potency in vitro and its anti-tumor activity in vivo. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
Investigating the Selectivity Profile of RMC-0331: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
RMC-0331 is a potent and selective, orally bioavailable inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By disrupting the crucial interaction between SOS1 and KRAS, this compound effectively blocks RAS activation, a key signaling node in various cancers.[1][2][3] This technical guide provides an in-depth look at the selectivity profile of this compound, presenting key quantitative data and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions by inhibiting the catalytic activity of SOS1, which is responsible for exchanging GDP for GTP on RAS proteins, thereby switching them to their active state.[2] The inhibition of this interaction by this compound prevents the reloading of KRAS with GTP, leading to a suppression of downstream RAS pathway signaling and inhibiting the growth of RAS-driven cancer cells.[3]
Quantitative Selectivity Profile
The potency of this compound against its intended target, SOS1, has been determined through in vitro assays. A key parameter for assessing potency is the half-maximal inhibitory concentration (IC50).
| Target | Assay Type | IC50 (nM) |
| SOS1 | GDP/GTP Exchange Assay | 71 |
| Table 1: In vitro potency of this compound against SOS1.[1] |
While this compound is described as a "selective" inhibitor, a comprehensive selectivity panel screening against a broad range of kinases and other off-target proteins is not publicly available in the reviewed literature. The primary focus of the available information is on its potent inhibition of the SOS1-KRAS interaction.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
GDP/GTP Exchange Assay
This biochemical assay is fundamental to determining the potency of SOS1 inhibitors like this compound. It measures the rate at which SOS1 facilitates the exchange of GDP for a fluorescently labeled GTP analog on KRAS.
Principle: The assay relies on the change in fluorescence of a GTP analog (e.g., BODIPY-GTP) upon binding to KRAS. In the presence of an inhibitor, the SOS1-mediated exchange is blocked, resulting in a lower fluorescence signal.
General Protocol:
-
Reagent Preparation:
-
Recombinant human SOS1 and KRAS proteins are purified.
-
A reaction buffer is prepared, typically containing HEPES, NaCl, MgCl2, and a reducing agent like DTT.
-
Stock solutions of GDP, a fluorescent GTP analog, and this compound at various concentrations are prepared.
-
-
Assay Procedure:
-
KRAS is pre-loaded with GDP.
-
In a microplate, the GDP-loaded KRAS is mixed with the fluorescent GTP analog and varying concentrations of this compound.
-
The reaction is initiated by the addition of SOS1.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: The SOS1-RAS signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the characterization of a SOS1 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
RMC-0331: A Deep Dive into its Attenuation of Downstream RAS Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data and mechanism of action of RMC-0331, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). Designed for researchers, scientists, and drug development professionals, this document details the effects of this compound on downstream RAS signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
This compound is an orally bioavailable small molecule that targets the protein-protein interaction between SOS1 and RAS, effectively inhibiting the SOS1-mediated nucleotide exchange on RAS. This action prevents the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, thereby suppressing the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK cascade. Preclinical evidence demonstrates that this compound exhibits anti-tumor activity in models with RAS-driven mutations.
Mechanism of Action
This compound functions as a competitive inhibitor of the interaction between SOS1 and RAS. By binding to SOS1, it allosterically prevents the binding of RAS, thereby blocking the guanine nucleotide exchange factor (GEF) activity of SOS1. This leads to a reduction in the levels of active, GTP-bound RAS and subsequent inhibition of downstream signaling.
Signaling Pathway Diagram: this compound Inhibition of RAS Activation
RMC-0331: A Potent and Selective SOS1 Inhibitor Targeting RAS-Addicted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The RAS family of oncogenes represents one of the most frequently mutated drivers of human cancers, yet direct inhibition of RAS proteins has proven to be a formidable challenge for decades. RMC-0331, a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), offers a promising therapeutic strategy for targeting RAS-addicted cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the crucial interaction between SOS1 and RAS, this compound effectively blocks the reloading of RAS with GTP, thereby inhibiting downstream signaling pathways essential for tumor growth and survival. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Mechanism of Action: Disrupting the RAS Activation Cycle
This compound functions by specifically targeting the protein-protein interaction between SOS1 and RAS. In the intricate dance of cellular signaling, SOS1 acts as a pivotal activator of RAS by facilitating the exchange of GDP for GTP, a process that switches RAS to its active, signal-transducing state. This compound competitively binds to a pocket on SOS1 that is critical for its interaction with RAS, thereby preventing the formation of the SOS1-RAS complex. This disruption effectively halts the nucleotide exchange process, leading to an accumulation of RAS in its inactive, GDP-bound form. The subsequent blockade of downstream signaling through pathways such as the MAPK/ERK cascade ultimately results in the inhibition of cancer cell proliferation and survival.
Figure 1: Mechanism of Action of this compound in the RAS Signaling Pathway.
Preclinical Efficacy and Pharmacokinetics
The preclinical profile of this compound demonstrates its potential as a therapeutic agent for RAS-driven cancers. In vitro and in vivo studies have consistently shown its ability to inhibit RAS signaling and suppress tumor growth.
In Vitro Potency
This compound exhibits potent inhibition of SOS1-mediated nucleotide exchange. The half-maximal inhibitory concentration (IC50) for this compound in a biochemical assay measuring the rate of GDP/GTP exchange was determined to be 71 nM[1]. This demonstrates the compound's high potency at the molecular level.
| Parameter | Value | Assay |
| IC50 | 71 nM[1] | GDP/GTP Exchange Assay |
Table 1: In Vitro Potency of this compound
In Vivo Anti-Tumor Activity
Oral administration of this compound has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of RAS-addicted cancers. In immunocompetent mouse models with SHP2-mutant tumors, daily oral dosing of this compound at 100-250 mg/kg resulted in tumor growth inhibition[1]. These findings highlight the compound's potential for in vivo efficacy.
| Animal Model | Tumor Type | Dosage | Route of Administration | Outcome |
| Immunocompetent Mice | SHP2-mutant tumors | 100-250 mg/kg (daily)[1] | Oral (p.o.) | Single agent anti-tumor activity[1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro GDP/GTP Exchange Assay
Objective: To determine the in vitro potency of this compound in inhibiting SOS1-mediated nucleotide exchange on RAS.
Methodology:
-
Recombinant human SOS1 and RAS proteins are purified.
-
RAS is pre-loaded with a fluorescently labeled GDP analog.
-
The assay is initiated by the addition of a molar excess of unlabeled GTP in the presence of SOS1.
-
The rate of fluorescence decay, which corresponds to the rate of GDP dissociation from RAS, is monitored over time.
-
The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the nucleotide exchange rate.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Experimental Workflow for the In Vitro GDP/GTP Exchange Assay.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cell lines with known RAS pathway mutations (e.g., SHP2 mutations) are selected.
-
The cancer cells are implanted subcutaneously into the flank of immunocompetent or immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and this compound treatment groups.
-
This compound is formulated for oral administration and dosed daily at specified concentrations (e.g., 100-250 mg/kg).
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated ERK) to confirm target engagement.
-
The anti-tumor activity is typically expressed as tumor growth inhibition (TGI).
References
The Structure-Activity Relationship of RMC-0331: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key signaling nodes implicated in numerous human cancers. This compound exerts its therapeutic effect by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and inhibiting downstream RAS signaling. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, biological activity, and the experimental methodologies used for its characterization.
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. The constitutive activation of RAS leads to uncontrolled signaling through downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting tumorigenesis.
SOS1 is a key activator of RAS. It facilitates the conversion of the inactive, GDP-bound RAS to its active, GTP-bound state. The interaction between SOS1 and RAS is a critical step in the propagation of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade. Therefore, inhibiting the SOS1-RAS interaction presents a compelling therapeutic strategy for cancers driven by aberrant RAS signaling. This compound has emerged as a promising clinical candidate from this class of inhibitors.
Mechanism of Action
This compound is a non-covalent inhibitor that targets the catalytic site of SOS1, directly competing with RAS-GDP for binding. By occupying this site, this compound prevents the formation of the SOS1-RAS complex, which is essential for the nucleotide exchange process. This disruption leads to a decrease in the levels of active, GTP-bound RAS, and consequently, the attenuation of downstream signaling pathways that drive cancer cell proliferation and survival.
Signaling Pathway
The mechanism of action of this compound is depicted in the following signaling pathway diagram:
Structure-Activity Relationship (SAR)
The core scaffold of this compound is a pyrrolo[3,4-d]pyrimidine .[1] Extensive medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. While a detailed SAR table for this compound and its direct analogs is not publicly available, information from patents filed by Revolution Medicines provides insights into the SAR of this class of SOS1 inhibitors.
The general structure of these inhibitors features a central heterocyclic core with substitutions at key positions to achieve optimal interactions with the SOS1 protein.
Key Structural Features and Inferred SAR:
-
Pyrrolo[3,4-d]pyrimidine Core: This heterocyclic system serves as the fundamental scaffold for engaging with the SOS1 binding pocket.
-
Substitutions on the Pyrimidine Ring: Modifications at this position are crucial for achieving high-affinity binding. Patent literature suggests that various substituted amine groups can be tolerated, influencing both potency and pharmacokinetic properties.
-
Substitutions on the Pyrrole Moiety: Alterations in this region likely fine-tune the inhibitor's interaction with the protein surface and can impact cell permeability and metabolic stability.
The development of this compound involved a modular synthetic approach, which allowed for the rapid exploration of the SAR to optimize potency, physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Biological Activity
This compound demonstrates potent and selective inhibition of SOS1-mediated RAS activation. The biological activity has been characterized using a variety of biochemical and cell-based assays.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound and related SOS1 inhibitors from the same chemical class.
| Parameter | Compound | Value | Assay Type | Reference |
| IC50 | This compound | 71 nM | SOS1-mediated GDP/GTP Exchange | [3] |
| Kd | Exemplified Patent Compound | ≤ 0.4 µM | Surface Plasmon Resonance (SPR) | [4] |
| IC50 | Exemplified Patent Compound | ≤ 1 µM | TR-FRET SOS1-KRAS Interaction | [4] |
| IC50 | Exemplified Patent Compound | ≤ 1 µM | Cellular p-ERK Inhibition (PC-9 cells) | [4] |
| IC50 | Exemplified Patent Compound | 0.0125 µM | TR-FRET SOS1-KRAS Interaction | [5] |
| IC50 | Exemplified Patent Compound | 0.087 µM | Cellular p-ERK Inhibition (PC-9 cells) | [5] |
| IC50 | Exemplified Patent Compound | 0.0119 µM | Cellular p-ERK Inhibition (PC-9 cells) | [5] |
Preclinical In Vivo Activity
This compound has demonstrated single-agent anti-tumor activity in preclinical mouse models. Oral administration of this compound at doses of 100-250 mg/kg once daily resulted in tumor growth inhibition in syngeneic mouse models with SHP2 mutations.[3] Specific pharmacokinetic and detailed efficacy data from these studies are not publicly available.
Experimental Protocols
The characterization of this compound and its analogs involves a suite of biochemical and cellular assays to determine their potency, mechanism of action, and cellular effects.
Biochemical Assay: SOS1-KRAS Interaction
A common method to assess the direct inhibition of the SOS1-KRAS interaction is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the proximity of tagged SOS1 and KRAS proteins. Inhibition of their interaction by a compound like this compound leads to a decrease in the FRET signal.
General Protocol:
-
Recombinant, tagged (e.g., His-tagged SOS1 and GST-tagged KRAS) proteins are used.
-
A terbium-labeled anti-tag antibody (donor fluorophore) and a fluorescein-labeled anti-tag antibody (acceptor fluorophore) are employed.
-
In the absence of an inhibitor, the binding of SOS1 and KRAS brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal upon excitation.
-
In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal.
-
The assay is typically performed in a 384-well plate format for high-throughput screening.
-
Compounds are serially diluted to determine the IC50 value.
Cellular Assay: p-ERK Inhibition
To determine the cellular activity of SOS1 inhibitors, the phosphorylation of ERK (a downstream effector of RAS) is measured.
Principle: Inhibition of SOS1 leads to reduced RAS-GTP levels, which in turn decreases the phosphorylation of MEK and subsequently ERK. The levels of phosphorylated ERK (p-ERK) can be quantified using methods like Western Blotting or AlphaLISA.
General Protocol (AlphaLISA):
-
Cancer cells (e.g., PC-9) are seeded in 96-well plates and serum-starved.
-
Cells are pre-treated with serial dilutions of the inhibitor.
-
Cells are stimulated with a growth factor (e.g., EGF) to induce the MAPK pathway.
-
Cells are lysed, and the lysate is transferred to an assay plate.
-
AlphaLISA acceptor beads conjugated to an anti-ERK antibody and donor beads conjugated to an anti-p-ERK antibody are added.
-
In the presence of p-ERK, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
-
The signal is measured, and IC50 values are calculated.
Conclusion
This compound is a potent and selective SOS1 inhibitor with a pyrrolo[3,4-d]pyrimidine core that effectively disrupts the SOS1-KRAS interaction, leading to the inhibition of the RAS-MAPK signaling pathway. While detailed structure-activity relationships are proprietary, available information indicates that systematic optimization of this scaffold has led to a compound with promising preclinical activity. The continued development of this compound and other SOS1 inhibitors holds significant promise for the treatment of RAS-driven cancers. This technical guide provides a foundational understanding of the SAR and biological characterization of this important new class of oncology therapeutics.
References
- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Revolution Medicines presents new SOS1 inhibitors | BioWorld [bioworld.com]
RMC-0331: A Technical Guide to its Impact on Guanine Nucleotide Exchange Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for the RAS family of small GTPases. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP, thereby preventing RAS activation and inhibiting downstream signaling through the MAPK pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on GEF activity, and detailed protocols for key experimental assays to evaluate its pharmacological effects.
Introduction: The Role of SOS1 in RAS Pathway Activation
The RAS proteins (KRAS, HRAS, and NRAS) are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly regulated by two main classes of proteins: guanine nucleotide exchange factors (GEFs), which promote the release of GDP and binding of GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1]
Son of Sevenless 1 (SOS1) is a ubiquitously expressed GEF that plays a crucial role in activating RAS in response to upstream signals from receptor tyrosine kinases (RTKs).[2] Upon growth factor binding to an RTK, the adaptor protein Grb2 recruits SOS1 to the plasma membrane, where it can engage with RAS proteins.[3] SOS1 facilitates the dissociation of GDP from RAS, allowing the more abundant cellular GTP to bind, thus switching RAS to its active conformation.[2] Activated RAS then recruits and activates downstream effector proteins, most notably RAF kinases, initiating the MAPK signaling cascade (RAF-MEK-ERK) that drives cellular proliferation, differentiation, and survival.[4] Dysregulation of the RAS-MAPK pathway, often through mutations in RAS itself or upstream regulators, is a hallmark of many human cancers.[5] Therefore, inhibiting key nodes in this pathway, such as the GEF activity of SOS1, represents a promising therapeutic strategy.[2]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of SOS1.[2][6] It functions by disrupting the critical interaction between SOS1 and KRAS, thereby directly inhibiting the guanine nucleotide exchange activity of SOS1.[6][7] This blockade of SOS1-mediated GDP-GTP exchange prevents the reloading of KRAS with GTP, effectively trapping RAS in its inactive, GDP-bound state.[7] The inhibition of RAS activation leads to the suppression of downstream MAPK pathway signaling, as evidenced by a reduction in the phosphorylation of ERK (p-ERK).[4]
dot
Caption: this compound inhibits SOS1, blocking RAS activation and downstream MAPK signaling.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Assay Type | Value | Reference(s) |
| In Vitro Potency | |||
| IC50 vs. SOS1 | GDP/GTP Exchange Assay | 71 nM | [2] |
| In-Cell Potency | |||
| IC50 p-ERK Inhibition | Western Blot / ELISA | Data not publicly available | - |
| Selectivity | |||
| vs. other GEFs | Biochemical/Cell-based Assays | Data not publicly available | - |
| In Vivo Activity | |||
| Dosing & Model | Oral (p.o.), qd; SHP2-mutant immunocompetent mouse models | 100-250 mg/kg | [2] |
| Efficacy | Tumor Growth Inhibition | Single agent anti-tumor activity observed | [2] |
Experimental Protocols
In Vitro SOS1-Mediated Nucleotide Exchange Assay
This protocol is a generalized procedure based on commercially available kits and published methodologies to determine the IC50 of this compound against SOS1 GEF activity.
dot
Caption: Workflow for the in vitro SOS1-mediated nucleotide exchange assay.
Materials:
-
Recombinant human KRAS protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GDP or other fluorescent GDP analog
-
GTP solution
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black plates
Procedure:
-
Prepare GDP-loaded KRAS: Incubate recombinant KRAS with a molar excess of fluorescently labeled GDP to ensure complete loading. Remove unbound GDP via size-exclusion chromatography.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Reaction Setup: In a 384-well plate, add assay buffer, GDP-loaded KRAS, and SOS1.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate Nucleotide Exchange: Add a high concentration of unlabeled GTP to all wells to initiate the exchange reaction.
-
Signal Detection: Monitor the decrease in fluorescence polarization (or HTRF signal) over time using a plate reader. The dissociation of the fluorescent GDP from KRAS results in a decrease in polarization.
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based p-ERK Inhibition Assay
This protocol describes a general method to assess the in-cell potency of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
-
Cancer cell line with a constitutively active RAS-MAPK pathway (e.g., harboring a KRAS mutation).
-
Cell culture medium and supplements.
-
This compound.
-
Growth factor (e.g., EGF) if stimulating the pathway.
-
Lysis buffer.
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal p-ERK levels, serum-starve the cells for 4-12 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration and determine the IC50.
In Vivo Tumor Xenograft Study
This generalized protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound.
dot
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG).
-
Tumor cell line (e.g., SHP2-mutant cancer cells).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100-250 mg/kg, once daily).[2] The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a specified endpoint.
-
Efficacy Analysis: Calculate the percent tumor growth inhibition (%TGI) for the this compound treated group compared to the vehicle group.
-
Pharmacodynamic Analysis: At the end of the study, or in a satellite group of animals, collect tumors at a specified time point after the final dose to assess the levels of p-ERK and other biomarkers by western blot or immunohistochemistry to confirm target engagement in vivo.
Conclusion
This compound is a specific and potent inhibitor of the guanine nucleotide exchange factor SOS1. By disrupting the SOS1-KRAS interaction, it effectively blocks RAS activation and downstream MAPK pathway signaling. The available preclinical data demonstrates its in vitro potency and in vivo anti-tumor activity, highlighting its potential as a therapeutic agent for RAS-driven cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar SOS1 inhibitors. Further studies are warranted to fully elucidate its in-cell potency, selectivity profile, and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
Methodological & Application
Application Notes and Protocols: RMC-0331 in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A significant portion of PDAC cases are driven by mutations in the KRAS oncogene, making the KRAS signaling pathway a prime target for drug development. RMC-0331 is a potent and selective, orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including KRAS, by promoting the exchange of GDP for GTP.[1][2] By disrupting the interaction between SOS1 and KRAS, this compound effectively blocks RAS activation and downstream signaling.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft mouse models of pancreatic cancer.
Mechanism of Action: SOS1 Inhibition
This compound functions by inhibiting the protein-protein interaction between SOS1 and KRAS. This prevents the loading of GTP onto KRAS, thereby keeping it in its inactive, GDP-bound state. This mechanism of action effectively dampens the entire downstream RAS-RAF-MEK-ERK signaling cascade, which is crucial for tumor cell proliferation and survival.
Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.
Data Presentation
While specific preclinical data for this compound in pancreatic cancer xenograft models is not publicly available, the following tables illustrate how to structure and present efficacy and tolerability data from such studies.
Table 1: Illustrative Antitumor Efficacy of this compound in a PANC-1 Subcutaneous Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, daily | 850 ± 75 | - |
| This compound (100 mg/kg) | Orally, daily | 425 ± 50 | 50 |
| This compound (200 mg/kg) | Orally, daily | 255 ± 40 | 70 |
Table 2: Illustrative Tolerability Profile of this compound
| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) ± SEM (Day 21) | Notable Clinical Observations |
| Vehicle Control | Orally, daily | +5.0 ± 1.5 | None |
| This compound (100 mg/kg) | Orally, daily | +2.1 ± 2.0 | None |
| This compound (200 mg/kg) | Orally, daily | -1.5 ± 2.5 | None |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established best practices for pancreatic cancer xenograft studies.
Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model
This model is well-suited for initial efficacy and tolerability screening of this compound.
1. Cell Culture and Preparation:
-
Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) in their recommended media and conditions.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank.
-
Monitor the animals for tumor growth.
3. This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (formulation details should be optimized based on the compound's properties). A general dosing range of 100-250 mg/kg, administered orally once daily, has been reported for this compound in other models.[2]
-
Administer the appropriate dose of this compound or vehicle to each mouse daily via oral gavage.
4. Monitoring and Endpoint:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for a subcutaneous pancreatic cancer xenograft study.
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This model more accurately recapitulates the tumor microenvironment and is suitable for studying local invasion and metastasis.
1. Cell Culture and Preparation:
-
Prepare pancreatic cancer cells as described in Protocol 1.
2. Surgical Procedure for Orthotopic Implantation:
-
Anesthetize the mouse and place it in a sterile surgical field.
-
Make a small incision in the upper left abdominal quadrant to expose the spleen and pancreas.
-
Using a 30-gauge needle, inject 20-30 µL of the cell suspension (containing 1 x 10⁶ cells) into the tail of the pancreas.
-
Suture the abdominal wall and close the skin with wound clips or sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
3. This compound Administration and Monitoring:
-
Allow a recovery period of 3-5 days before initiating treatment.
-
Administer this compound or vehicle as described in Protocol 1.
-
Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Monitor animal health and body weight regularly.
4. Endpoint and Analysis:
-
At the study endpoint, euthanize the mice and perform a necropsy to assess the primary tumor and look for signs of metastasis to other organs (e.g., liver, lungs).
-
Excise the primary tumor and any metastatic lesions for further analysis.
Caption: Workflow for an orthotopic pancreatic cancer xenograft study.
Conclusion
This compound represents a promising therapeutic agent for KRAS-driven pancreatic cancer due to its targeted mechanism of inhibiting the SOS1-KRAS interaction. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy and tolerability of this compound in well-established subcutaneous and orthotopic xenograft models of pancreatic cancer. While specific preclinical data for this application is not yet in the public domain, the provided methodologies and data presentation templates will enable researchers to design and execute robust studies to explore the potential of this novel therapeutic approach.
References
Application Notes and Protocols for RMC-0331 Treatment of Lung Adenocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-0331 is a potent, selective, and orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by promoting the exchange of GDP for GTP.[1] In lung adenocarcinoma, particularly in cases driven by KRAS mutations, the SOS1-mediated activation of KRAS is a key signaling node responsible for tumor cell proliferation and survival. This compound disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing KRAS activation and inhibiting downstream signaling pathways, such as the MAPK/ERK pathway.[1] Preclinical studies have demonstrated that this compound exhibits anti-tumor activity in various RAS-addicted cancer models, both as a single agent and in combination with other targeted therapies.[1]
These application notes provide a summary of the effects of this compound on lung adenocarcinoma cell lines and detailed protocols for key in vitro experiments to evaluate its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines
While specific IC50 values for this compound in a comprehensive panel of lung adenocarcinoma cell lines are not publicly available, the following table provides a template for organizing such data. The IC50 for this compound in a biochemical assay measuring the rate of GDP/GTP exchange is reported to be 71 nM.[2] It is anticipated that KRAS-mutant lung adenocarcinoma cell lines, such as NCI-H358 (KRAS G12C), A549 (KRAS G12S), and Calu-1 (KRAS G12C), would be sensitive to this compound treatment.
| Cell Line | KRAS Mutation Status | This compound IC50 (nM) | Notes |
| NCI-H358 | G12C | Data not available | Expected to be sensitive. |
| A549 | G12S | Data not available | Expected to be sensitive. |
| Calu-1 | G12C | Data not available | Expected to be sensitive. |
| H1975 | EGFR L858R, T790M | Data not available | Expected to be less sensitive (KRAS wild-type). |
*Data to be filled in by the researcher based on experimental results.
Table 2: Effect of this compound on Downstream Signaling in Lung Adenocarcinoma Cell Lines
Treatment with a SOS1 inhibitor like this compound is expected to decrease the phosphorylation of key downstream effectors in the MAPK pathway. This table provides a template for quantifying these changes using Western blot analysis.
| Cell Line | Treatment | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) |
| NCI-H358 | Vehicle Control | 1.0 | 1.0 |
| This compound (100 nM) | Data not available | Data not available | |
| This compound (500 nM) | Data not available | Data not available | |
| A549 | Vehicle Control | 1.0 | 1.0 |
| This compound (100 nM) | Data not available | Data not available | |
| This compound (500 nM) | Data not available | Data not available |
*Data to be filled in by the researcher based on experimental results.
Table 3: Induction of Apoptosis by this compound in Lung Adenocarcinoma Cell Lines
Inhibition of the KRAS pathway by this compound is anticipated to induce apoptosis in sensitive lung adenocarcinoma cell lines. This table is a template for presenting apoptosis data obtained from flow cytometry analysis.
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| NCI-H358 | Vehicle Control | Data not available |
| This compound (500 nM, 48h) | Data not available | |
| A549 | Vehicle Control | Data not available |
| This compound (500 nM, 48h) | Data not available |
*Data to be filled in by the researcher based on experimental results.
Mandatory Visualizations
Caption: this compound inhibits SOS1, blocking KRAS activation and downstream signaling.
Caption: Workflow for evaluating this compound in lung adenocarcinoma cell lines.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lung adenocarcinoma cell lines.
Materials:
-
Lung adenocarcinoma cell lines (e.g., NCI-H358, A549, Calu-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate for at least 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
Lung adenocarcinoma cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Lung adenocarcinoma cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 500 nM) or vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
Application Note: Immunoprecipitation Protocol to Study RMC-0331 Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
RMC-0331 is a novel, potent, and selective small molecule inhibitor of Kinase-Y, a critical enzyme in the Cell Proliferation Signaling Pathway. Dysregulation of this pathway is implicated in various human cancers. To understand the mechanism of action of this compound and to identify its direct targets and off-target effects, it is crucial to delineate the cellular proteins it interacts with. Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique for identifying protein-protein interactions and the targets of small molecule inhibitors.[1][2][3] This protocol details the use of co-immunoprecipitation (Co-IP) to isolate the Kinase-Y protein complex from cells treated with this compound, followed by mass spectrometry to identify the components of this complex.[4]
Principle of the Method
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") and any interacting proteins (the "prey") from a cell lysate.[4] In this protocol, an antibody specific to Kinase-Y is used to capture it from the cell lysate. The antibody-Kinase-Y complex, along with any proteins bound to Kinase-Y, is then pulled down using protein A/G-conjugated beads.[5] By comparing the proteins immunoprecipitated from this compound-treated cells versus untreated (control) cells, we can identify proteins whose interaction with Kinase-Y is modulated by the inhibitor. The eluted protein complexes are then identified and quantified using mass spectrometry.[1][6]
Signaling Pathway Diagram
The following diagram illustrates the hypothetical Cell Proliferation Signaling Pathway, highlighting the central role of Kinase-Y.
References
- 1. How to Analyze IP Mass Spectrometry Results? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Requirements for Samples in Protein Immunoprecipitation-Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. covalx.com [covalx.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-ERK Levels Following RMC-0331 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. The activation of this cascade culminates in the phosphorylation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Therefore, measuring the levels of phosphorylated ERK (pERK) serves as a robust biomarker for pathway activity.
RMC-0331 is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS by promoting the exchange of GDP for GTP.[1] By disrupting the interaction between SOS1 and RAS, this compound effectively blocks RAS activation and subsequent downstream signaling through the ERK pathway.[2] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent and time-dependent inhibitory effects of this compound on ERK phosphorylation in cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound targets the protein-protein interaction between SOS1 and RAS. SOS1 is recruited to the plasma membrane upon growth factor receptor activation, where it engages with RAS-GDP. SOS1 then catalyzes the dissociation of GDP, allowing the more abundant GTP to bind, leading to the formation of active RAS-GTP. Activated RAS then recruits and activates RAF kinases, initiating the downstream phosphorylation cascade that ultimately leads to the phosphorylation of ERK. This compound prevents the initial step of RAS activation by inhibiting SOS1, thereby suppressing the entire downstream signaling cascade.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line with a constitutively active RAS pathway (e.g., MIA PaCa-2, PANC-1, or other KRAS mutant cell lines).
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, and electrophoresis system.
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂. c. For dose-response experiments, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a DMSO vehicle control. Incubate for a fixed time (e.g., 2 hours). d. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
2. Cell Lysis and Protein Quantification: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well and scrape the cells. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to new tubes. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pERK1/2 (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH). d. Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each sample. Further normalization to the loading control can also be performed.
Data Presentation
Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound
| This compound (nM) | pERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition of pERK |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.52 | 48% |
| 100 | 0.28 | 72% |
| 500 | 0.11 | 89% |
| 1000 | 0.05 | 95% |
Table 2: Time-Course of ERK Phosphorylation Inhibition by this compound (100 nM)
| Time (minutes) | pERK/Total ERK Ratio (Normalized to Time 0) | % Inhibition of pERK |
| 0 | 1.00 | 0% |
| 15 | 0.65 | 35% |
| 30 | 0.42 | 58% |
| 60 | 0.25 | 75% |
| 120 | 0.18 | 82% |
| 240 | 0.15 | 85% |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pERK levels following treatment with the SOS1 inhibitor, this compound. By following this detailed methodology, researchers can effectively quantify the dose- and time-dependent inhibition of the ERK signaling pathway. This is crucial for the preclinical evaluation of this compound and other SOS1 inhibitors in the context of cancer drug development. The provided data tables serve as a representative example of the expected outcomes, demonstrating the potent inhibitory effect of this compound on ERK phosphorylation.
References
Application Notes and Protocols: Dissolving and Storing RMC-0331 for In Vivo Studies
Disclaimer: The following protocols are general guidelines for the dissolution and storage of small molecule inhibitors for in vivo research. As specific information regarding "RMC-0331" is not publicly available, these recommendations are based on standard laboratory practices for compounds with low aqueous solubility. It is imperative to determine the specific physicochemical properties of this compound, such as its solubility and stability, to optimize the formulation.
Introduction
The successful execution of in vivo studies using small molecule inhibitors like this compound is critically dependent on the proper preparation and storage of the dosing formulation. A well-prepared formulation ensures accurate dosing, maximizes drug exposure, and minimizes potential vehicle-related toxicities. This document provides a detailed protocol for the dissolution, formulation, and storage of this compound for administration in preclinical animal models.
Quantitative Data Summary
For effective in vivo studies, selecting an appropriate vehicle is crucial. The choice of solvent and excipients depends on the compound's solubility, the desired dose volume, and the route of administration. Below is a summary of commonly used solvents and a sample formulation table.
Table 1: Common Solvents and Vehicles for In Vivo Formulation
| Vehicle Component | Properties & Use Considerations | Typical Concentration (%) |
| DMSO (Dimethyl sulfoxide) | A powerful organic solvent capable of dissolving many nonpolar compounds. Can be toxic at higher concentrations. | ≤ 10% |
| PEG 400 (Polyethylene glycol 400) | A water-miscible polymer that enhances the solubility of hydrophobic compounds. Generally considered safe. | 10% - 60% |
| Tween® 80 (Polysorbate 80) | A non-ionic surfactant used to increase solubility and prevent precipitation of the compound in the aqueous final vehicle. | 1% - 10% |
| Saline (0.9% NaCl) | The aqueous component of the final formulation, used to bring the solution to the final desired volume and concentration. | q.s. to 100% |
| Carboxymethylcellulose (CMC) | A suspending agent used for oral gavage formulations when a compound cannot be fully dissolved. | 0.5% - 2.5% |
Table 2: Example Formulation for this compound at 10 mg/mL
| Reagent | % of Final Volume | Volume for 1 mL | Purpose |
| This compound | N/A | 10 mg | Active Pharmaceutical Ingredient (API) |
| DMSO | 5% | 50 µL | Primary Solvent |
| PEG 400 | 40% | 400 µL | Co-solvent and solubility enhancer |
| Tween® 80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline | 50% | 500 µL | Diluent |
| Total | 100% | 1 mL | Final Dosing Solution |
Experimental Protocols
Preliminary Solubility Assessment
Before preparing a large batch of dosing solution, it is essential to assess the solubility of this compound in various solvents.
-
Weigh 1-2 mg of this compound into separate microcentrifuge tubes.
-
Add a small, measured volume (e.g., 50 µL) of the test solvent (e.g., DMSO, PEG 400) to each tube.
-
Vortex the tubes for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound is fully dissolved, continue adding the solvent in small increments until precipitation is observed to determine the approximate saturation point.
Protocol for Preparation of Dosing Solution (10 mg/mL)
This protocol is based on the formulation detailed in Table 2. Adjustments may be necessary based on the determined solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile 0.9% Saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and filters (if sterile filtration is required)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Dissolution: Add the primary solvent, DMSO (50 µL for a 1 mL final volume), to the tube containing this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution.
-
Addition of Co-solvent: Add the co-solvent, PEG 400 (400 µL for a 1 mL final volume), to the solution. Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add the surfactant, Tween® 80 (50 µL for a 1 mL final volume), and vortex again to ensure complete mixing.
-
Final Dilution: Slowly add the sterile saline (500 µL for a 1 mL final volume) to the mixture while vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation of the compound.
-
Final Homogenization: Vortex the final solution for at least 2-3 minutes to ensure it is a clear, homogeneous solution or a fine, uniform suspension.
-
pH Measurement and Adjustment (Optional): If required for the experimental model, measure the pH of the final formulation and adjust it to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.
Storage and Stability
-
Short-Term Storage (Working Solution): It is recommended to prepare the dosing solution fresh on the day of use. If temporary storage is necessary, keep the solution at 2-8°C, protected from light, for no longer than 24-48 hours. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.
-
Long-Term Storage (Stock Solution): For long-term storage, a concentrated stock solution of this compound in 100% DMSO can be prepared. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing the this compound dosing solution.
Caption: Workflow for preparing this compound dosing solution.
Application Notes and Protocols for RMC-0331 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-0331 is a potent, selective, and orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2] As a crucial guanine nucleotide exchange factor (GEF), SOS1 facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP.[3][4] By disrupting the critical interaction between SOS1 and RAS, this compound effectively blocks this activation step, leading to the suppression of the downstream MAPK signaling pathway and inhibiting the growth of RAS-driven cancers.[5] These application notes provide detailed protocols for the preclinical evaluation of this compound, including in vitro and in vivo methodologies, to aid researchers in investigating its therapeutic potential.
Mechanism of Action
This compound functions by non-covalently binding to SOS1, thereby preventing its interaction with RAS-GDP. This inhibition blocks the SOS1-mediated nucleotide exchange, maintaining RAS in its inactive, GDP-bound state.[3][4] Consequently, the activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, is attenuated. This mechanism of action makes this compound a promising therapeutic candidate for cancers harboring activating mutations in the RAS pathway.
Caption: SOS1 Signaling Pathway and the Mechanism of Action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type |
| IC₅₀ | 71 nM | SOS1-mediated GDP/GTP Exchange Assay |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Vehicle Formulations |
| Immunocompetent Mice | 100-250 mg/kg | Oral (p.o.) | Once daily (qd) | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2. 10% DMSO, 90% (20% SBE-β-CD in Saline)3. 10% DMSO, 90% Corn oil |
Experimental Protocols
In Vitro Protocols
1. SOS1-Mediated GDP/GTP Exchange Assay
This biochemical assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on KRAS.
-
Materials:
-
Recombinant human KRAS protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add this compound or vehicle control (DMSO).
-
Add recombinant KRAS-GDP to each well.
-
Initiate the exchange reaction by adding a mixture of recombinant SOS1 and fluorescently labeled GTP.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorescent label).
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Cellular RAS Activation Assay (GTP-RAS Pulldown)
This assay determines the effect of this compound on the levels of active, GTP-bound RAS in cancer cells.
-
Materials:
-
RAS-driven cancer cell line (e.g., harboring a KRAS mutation)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads
-
Wash buffer (lysis buffer without Igepal CA-630)
-
SDS-PAGE loading buffer
-
Anti-RAS antibody
-
Western blotting equipment and reagents
-
-
Protocol:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the clarified lysate with GST-RBD-agarose beads to pull down GTP-bound RAS.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins and a portion of the total cell lysate (input control) by SDS-PAGE and Western blotting using an anti-RAS antibody.
-
Quantify the band intensities to determine the relative amount of active RAS.
-
3. Western Blot for Downstream Pathway Inhibition (p-ERK)
This method assesses the inhibitory effect of this compound on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Materials:
-
RAS-driven cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (as above)
-
Anti-p-ERK (phospho-ERK) antibody
-
Anti-total ERK antibody
-
Secondary antibodies
-
Western blotting equipment and reagents
-
-
Protocol:
-
Treat cells with this compound as described in the RAS activation assay.
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-p-ERK and anti-total ERK antibodies.
-
Visualize the bands using an appropriate detection system.
-
Quantify the p-ERK signal and normalize it to the total ERK signal to determine the extent of pathway inhibition.
-
Caption: General Preclinical Experimental Workflow for this compound.
In Vivo Protocols
1. Formulation and Administration
-
Objective: To prepare this compound for oral administration in mice.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Choose one of the vehicle formulations from Table 2.
-
For Formulation 1 (PEG300/Tween-80/Saline):
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
For Formulation 2 (SBE-β-CD):
-
To 100 µL of the DMSO stock solution, add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly. Use sonication if a suspended solution is formed.
-
-
For Formulation 3 (Corn oil):
-
To 100 µL of the DMSO stock solution, add 900 µL of corn oil and mix well.
-
-
Administer the formulation to mice via oral gavage at the desired dose (100-250 mg/kg). Prepare the working solution fresh daily.
-
2. Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
-
Protocol:
-
Implant a RAS-driven human cancer cell line (e.g., SHP2-mutant or KRAS-mutant) subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treat the mice daily with this compound (100-250 mg/kg, p.o.) or vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Disclaimer
This document is intended for research use only. The protocols provided are based on publicly available information and may require optimization for specific experimental conditions. Researchers should adhere to all institutional and national guidelines for animal care and use.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
Application of RMC-0331 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-0331 is a potent and selective, orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by promoting the exchange of GDP for GTP.[3] By disrupting the interaction between SOS1 and KRAS, this compound effectively blocks RAS activation and downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.[4]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[5][6] These models recapitulate key features of tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[5] This application note provides detailed protocols for the use of this compound in 3D tumor spheroid models to evaluate its anti-cancer efficacy.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the RAS signaling pathway. This compound inhibits SOS1, thereby preventing the activation of KRAS and subsequent downstream signaling.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific cell lines and experimental conditions.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of uniform spheroids using the liquid overlay technique, which prevents cell adhesion to the culture surface, promoting cell-cell aggregation.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant cell line)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Agarose
-
96-well ultra-low attachment (ULA) round-bottom plates or sterile 96-well flat-bottom plates for coating
Procedure:
-
Prepare Agarose Solution: Prepare a 1.5% (w/v) solution of agarose in sterile, serum-free culture medium or PBS. Autoclave to sterilize and cool to 40-50°C in a water bath.
-
Coat 96-well Plates (if not using ULA plates): Dispense 50 µL of the sterile agarose solution into each well of a 96-well flat-bottom plate. Allow the agarose to solidify at room temperature for at least 30 minutes in a laminar flow hood.
-
Cell Preparation: Culture cells to 70-80% confluency. Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL).
-
Spheroid Formation: Gently add 100 µL of the cell suspension to each well of the agarose-coated or ULA plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation can take 2-4 days, depending on the cell line. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment and Spheroid Growth Analysis
This protocol details the treatment of established spheroids with this compound and the subsequent analysis of spheroid growth over time.
Materials:
-
Established 3D tumor spheroids in 96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should bracket the known in vitro IC50 of 71 nM.[2] A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Imaging: Capture brightfield images of each spheroid at specified time points (e.g., 0, 24, 48, 72, and 96 hours) post-treatment.
-
Spheroid Growth Analysis: Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)^3.
-
Data Analysis: Normalize the spheroid volume at each time point to the initial volume at time 0. Plot the relative spheroid growth over time for each treatment condition.
Protocol 3: Cell Viability Assessment (ATP-based Assay)
This protocol describes the measurement of cell viability within the spheroids after treatment using a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D). ATP levels are a direct indicator of metabolically active cells.[3][10][11][12][13]
Materials:
-
Treated 3D tumor spheroids in 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Assay Preparation: At the end of the treatment period (e.g., 96 hours), allow the 96-well plate containing the spheroids and the assay reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the viability of treated spheroids to the vehicle-treated control spheroids. Plot the dose-response curve and calculate the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in 3D tumor spheroid models.
Data Presentation
The quantitative data generated from the experiments described above can be summarized in the following tables for clear comparison.
Table 1: Spheroid Growth Inhibition by this compound
| This compound Conc. (nM) | Average Spheroid Volume at 96h (µm³) | % Growth Inhibition |
| Vehicle (0) | 1,500,000 | 0 |
| 1 | 1,350,000 | 10 |
| 10 | 1,050,000 | 30 |
| 100 | 600,000 | 60 |
| 1000 | 300,000 | 80 |
| 10000 | 150,000 | 90 |
Table 2: Cell Viability in Spheroids Treated with this compound
| This compound Conc. (nM) | Luminescence (RLU) | % Viability |
| Vehicle (0) | 800,000 | 100 |
| 1 | 760,000 | 95 |
| 10 | 600,000 | 75 |
| 100 | 320,000 | 40 |
| 1000 | 120,000 | 15 |
| 10000 | 80,000 | 10 |
Table 3: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Assay | IC50 (nM) |
| KRAS G12C Mutant Cell Line | Spheroid Growth Inhibition | ~80 |
| KRAS G12C Mutant Cell Line | Cell Viability (ATP-based) | ~95 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
The use of 3D tumor spheroid models provides a more physiologically relevant system for evaluating the anti-cancer efficacy of novel therapeutic agents like this compound. The protocols outlined in this application note offer a comprehensive framework for assessing the impact of this compound on spheroid growth and viability. The ability of this compound to inhibit the SOS1-KRAS interaction makes it a promising candidate for the treatment of RAS-driven cancers, and its evaluation in 3D models is a critical step in its preclinical development.
References
- 1. Preparation of Primary Rat Hepatocyte Spheroids Utilizing the Liquid‐Overlay Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 3D spheroid culture enhances survival and therapeutic capacities of MSCs injected into ischemic kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4.2. Formation of Spheroids (3D Cell Culture) by Liquid Overlay Technique (LOT) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 11. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Potential of 3d Cell Culture: a Guide to Assay Optimization | AAT Bioquest [aatbio.com]
Combining RMC-0331 with MEK Inhibitors: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its hyperactivation, often driven by mutations in genes such as KRAS, is a hallmark of many cancers. While MEK inhibitors have shown clinical efficacy, their single-agent activity can be limited by adaptive resistance mechanisms that reactivate the pathway. A promising strategy to overcome this resistance is the combination of MEK inhibitors with agents that target upstream nodes of the pathway.
RMC-0331 is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins. By preventing the loading of GTP onto RAS, this compound effectively dampens downstream signaling through the MAPK cascade. This application note provides a comprehensive overview and detailed protocols for combining this compound with MEK inhibitors (e.g., trametinib, selumetinib) in preclinical experimental setups to explore their synergistic anti-tumor effects.
Principle of the Combination Therapy
MEK inhibitors block the MAPK pathway at the level of MEK1/2. However, this can lead to a feedback-driven reactivation of upstream signaling, including increased SOS1 activity, which ultimately limits the duration and depth of the anti-tumor response. The combination with this compound, a SOS1 inhibitor, provides a vertical blockade of the pathway at two distinct nodes. This dual inhibition is hypothesized to prevent the feedback reactivation loop, leading to a more sustained and potent suppression of ERK signaling and, consequently, enhanced tumor growth inhibition.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following RMC-0331 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-0331 is a potent and selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins.[1] By disrupting the interaction between SOS1 and RAS, this compound effectively blocks the RAS signaling pathway, which is frequently hyperactivated in various forms of cancer. This inhibition of RAS signaling can lead to decreased cell proliferation and the induction of apoptosis, or programmed cell death, in cancer cells dependent on this pathway for survival.
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells exposed to this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2][3] Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded from live cells with intact cell membranes. Therefore, it can be used to identify necrotic or late apoptotic cells with compromised membrane integrity.[2][3]
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours. This data is illustrative and the actual results may vary depending on the cell line, experimental conditions, and the specific batch of the compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 50 | 65.3 ± 4.2 | 20.1 ± 2.5 | 14.6 ± 1.8 |
| 100 | 40.1 ± 5.1 | 35.7 ± 3.1 | 24.2 ± 2.6 |
| 500 | 15.8 ± 3.8 | 45.2 ± 4.0 | 39.0 ± 3.2 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 12 | 80.5 ± 2.9 | 12.3 ± 1.5 | 7.2 ± 0.8 |
| 24 | 62.7 ± 3.7 | 25.4 ± 2.8 | 11.9 ± 1.3 |
| 48 | 40.1 ± 5.1 | 35.7 ± 3.1 | 24.2 ± 2.6 |
| 72 | 25.3 ± 4.5 | 30.1 ± 3.5 | 44.6 ± 4.1 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Apoptosis Induction
Caption: this compound inhibits SOS1, blocking RAS activation and downstream pathways, leading to apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing apoptosis by flow cytometry after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., with a known RAS mutation)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the attached cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask/plate.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Data Analysis and Interpretation
The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The cell population is typically visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live, healthy cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V-/PI+): Primarily necrotic cells.
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming RMC-0331 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SHP2 inhibitor RMC-0331 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable and potent allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. By binding to a specific allosteric site, this compound locks SHP2 in an inactive conformation, thereby inhibiting its function.
Q2: What are the known mechanisms of resistance to SHP2 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to SHP2 inhibitors can theoretically arise from several mechanisms, including:
-
Secondary Mutations in PTPN11 : Mutations in the PTPN11 gene, which encodes SHP2, can prevent the binding of allosteric inhibitors like this compound or stabilize the active conformation of the protein.
-
Bypass Signaling Pathways : Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for SHP2. This can include the upregulation of parallel pathways like the PI3K/AKT/mTOR pathway.
-
Increased SHP2 Expression : Overexpression of the SHP2 protein can titrate out the inhibitor, leading to a diminished therapeutic effect.
-
Drug Efflux Pumps : Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the potential mechanisms of resistance in your cancer cell line.
Initial Assessment of Resistance
Problem: Cancer cell lines previously sensitive to this compound now show reduced response or continued proliferation at standard concentrations.
Table 1: Troubleshooting Initial this compound Resistance
| Potential Cause | Suggested Action | Expected Outcome |
| Compound Degradation | Verify the integrity and concentration of your this compound stock solution. | Freshly prepared this compound should restore sensitivity. |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., STR profiling). | Confirmed cell line identity ensures experimental consistency. |
| Experimental Variability | Review and standardize cell seeding density, treatment duration, and assay conditions. | Consistent results across replicate experiments. |
Investigating Molecular Mechanisms of Acquired Resistance
If initial troubleshooting does not resolve the issue, the following experimental workflow can help elucidate the underlying molecular mechanisms of resistance.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Protocol 1: Sanger Sequencing of PTPN11
-
Genomic DNA Extraction : Isolate genomic DNA from both the resistant and parental (sensitive) cell lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification : Amplify the coding exons of the PTPN11 gene using primers designed to flank each exon.
-
PCR Product Purification : Purify the amplified PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing : Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis : Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any potential mutations.
Protocol 2: Western Blot Analysis for Bypass Signaling
-
Cell Lysis : Lyse the resistant and parental cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for include: p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, and SHP2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 2: Interpreting Western Blot Results
| Observation in Resistant vs. Parental Cells | Potential Interpretation |
| Increased p-ERK/total ERK ratio | Reactivation of the MAPK pathway downstream of SHP2 or via a bypass mechanism. |
| Increased p-AKT/total AKT ratio | Activation of the PI3K/AKT signaling pathway as a bypass mechanism. |
| Increased p-S6/total S6 ratio | Activation of the mTOR pathway, often downstream of PI3K/AKT. |
| Increased SHP2 protein levels | Upregulation of the drug target. |
Overcoming this compound Resistance: Potential Strategies
Based on the identified resistance mechanisms, the following strategies can be explored.
Combination Therapies
If bypass signaling is identified, combining this compound with an inhibitor of the activated pathway may restore sensitivity.
Caption: Targeting bypass signaling pathways in this compound resistance.
Table 3: Potential Combination Therapies
| Identified Resistance Mechanism | Proposed Combination | Rationale |
| Reactivation of MAPK Pathway | This compound + MEK Inhibitor (e.g., Trametinib) | Dual inhibition of the MAPK pathway at different nodes. |
| Activation of PI3K/AKT Pathway | This compound + PI3K Inhibitor (e.g., Alpelisib) | Co-inhibition of parallel survival pathways. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | This compound + RTK Inhibitor (e.g., EGFR inhibitor if EGFR is upregulated) | Blocking the upstream signaling that activates both MAPK and bypass pathways. |
For further assistance, please contact our technical support team with your experimental data.
Potential off-target effects of the SOS1 inhibitor RMC-0331
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SOS1 inhibitor, RMC-0331.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2][3][4][5] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by promoting the exchange of GDP for GTP. This compound functions by disrupting the protein-protein interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling through pathways such as the MAPK/ERK cascade.[1][2][3]
Q2: What is the reported potency of this compound against SOS1?
A2: In vitro assays measuring the rate of GDP/GTP exchange have demonstrated that this compound has an IC50 of 71 nM against SOS1.[1]
Q3: Is this compound selective for SOS1 over other proteins?
A3: this compound is described as a selective inhibitor of SOS1.[1][2][3][4][5] However, detailed quantitative data from broad-panel screens, such as kinome-wide scans or safety pharmacology screens, are not publicly available at this time. Therefore, a comprehensive profile of its potential off-target activities is not fully characterized in the public domain.
Q4: In which experimental models has the anti-tumor activity of this compound been demonstrated?
A4: The single-agent anti-tumor activity of this compound has been observed in vivo in immunocompetent mouse models with SHP2-mutant tumors.[1][6]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Phenotype Observed in Cells or Tissues
Possible Cause 1: On-target SOS1 Inhibition
-
Explanation: Inhibition of SOS1 can have broad effects on cellular processes regulated by the RAS-MAPK pathway, including proliferation, differentiation, and survival. The observed phenotype may be a direct consequence of SOS1 inhibition in the specific cellular context of your experiment.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known roles of the RAS-MAPK pathway in your specific cell or tissue model to determine if the observed phenotype aligns with the expected consequences of pathway inhibition.
-
Pathway Analysis: Perform western blotting or other immunoassays to confirm the inhibition of the SOS1-RAS-MAPK pathway. Look for decreased levels of phosphorylated ERK (p-ERK) as a key downstream marker.
-
Rescue Experiment: If possible, introduce a constitutively active form of a downstream effector (e.g., MEK or ERK) to see if it can rescue the observed phenotype. This can help confirm that the effect is mediated through the targeted pathway.
-
Possible Cause 2: Potential Off-Target Effects
-
Explanation: The observed phenotype may be due to the inhibition of an unintended target by this compound. While the compound is reported to be selective, off-target interactions are a possibility with any small molecule inhibitor.
-
Troubleshooting Steps:
-
Consult Available Data: Although comprehensive public data is limited, review any available selectivity information for this compound or structurally similar compounds.
-
Use a Structurally Unrelated SOS1 Inhibitor: If available, treat your experimental system with a different, structurally distinct SOS1 inhibitor. If the unexpected phenotype is not recapitulated, it may suggest an off-target effect specific to this compound's chemical scaffold.
-
Perform Off-Target Profiling: If the unexpected phenotype is significant and reproducible, consider performing your own off-target profiling experiments. (See Experimental Protocols section for details).
-
Issue 2: Lack of Efficacy in a RAS-Mutant Cancer Model
-
Possible Cause 1: Cell Line Insensitivity
-
Explanation: Not all RAS-mutant cancer models are sensitive to SOS1 inhibition. The dependence on SOS1 for maintaining the active RAS-GTP state can vary depending on the specific RAS mutation and the cellular context.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting p-ERK in your cell line to ensure the compound is active at the cellular level.
-
Test a Panel of Cell Lines: Compare the effects of this compound across a panel of cancer cell lines with different RAS mutations to identify sensitive and resistant models.
-
-
-
Possible Cause 2: Inadequate Compound Exposure
-
Explanation: For in vivo studies, insufficient drug concentration at the tumor site can lead to a lack of efficacy.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure.
-
Dose-Response Study: Conduct a dose-escalation study to determine if higher doses of this compound can achieve an anti-tumor response.
-
-
Quantitative Data Summary
A comprehensive, quantitative summary of the off-target profile of this compound is not currently available in the public domain. The following table is a template that can be used to summarize such data once it becomes available.
| Target Class | Specific Off-Target | Assay Type | This compound Activity (IC50/Ki) |
| Kinase | e.g., SRC | Biochemical Kinase Assay | Data Not Available |
| GPCR | e.g., A1A | Radioligand Binding Assay | Data Not Available |
| Ion Channel | e.g., hERG | Electrophysiology Assay | Data Not Available |
| Other | e.g., PDE4 | Enzyme Activity Assay | Data Not Available |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a broad panel of human kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of purified, active human kinases (e.g., >400 kinases).
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.
-
Compound Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 1 µM or 10 µM) to identify potential hits.
-
Data Analysis: Express the results as percent inhibition relative to a vehicle control. A common threshold for a "hit" is >50% or >80% inhibition.
-
Follow-up: For any identified hits, perform a dose-response experiment to determine the IC50 or Kd value for the off-target interaction. This will allow for a quantitative comparison to the on-target potency against SOS1.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess the target engagement of this compound and its potential off-targets in a cellular context.
Objective: To identify proteins that are stabilized by this compound binding in intact cells.
Methodology:
-
Cell Treatment: Treat your cells of interest with this compound at a relevant concentration (e.g., 10x the cellular IC50 for p-ERK inhibition) and a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Protein Separation: Separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the soluble protein fraction by western blotting for SOS1 to confirm on-target engagement (a shift in the melting curve to a higher temperature indicates stabilization by the compound). For off-target discovery, analyze the soluble fractions using quantitative mass spectrometry (MS-based proteomics) to identify other proteins that are stabilized by this compound.
-
Data Analysis: Identify proteins that show a statistically significant thermal shift in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | 2488788-52-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 6. mybiosource.com [mybiosource.com]
RMC-0331 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the SOS1 inhibitor, RMC-0331, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What is the recommended solvent?
A1: this compound has low solubility in purely aqueous solutions. The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] Prepare a high-concentration stock solution in DMSO first, which can then be diluted into your aqueous experimental medium.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound is highly soluble in DMSO. The table below summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 250.05 | May require ultrasonication to fully dissolve.[1][2][3][4][5] |
| DMSO | - | 10 |
Q3: After diluting my this compound DMSO stock solution into my aqueous buffer, I observe precipitation. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound. For most in vitro cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and not exceed 1%, as higher concentrations can be toxic to cells.[4][6][7]
-
Use Co-solvents or Excipients: For in vivo studies or certain in vitro assays, the use of co-solvents and excipients can significantly improve the solubility and stability of this compound in aqueous formulations.[8]
-
Warm the Solution: Gently warming the solution to 37°C can aid in dissolution.[1][4][5]
-
Ultrasonication: Use an ultrasonic bath to help dissolve the compound.[1][2][3][4][5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Q4: Are there established formulation protocols for in vivo administration of this compound?
A4: Yes, there are several published protocols for preparing this compound formulations for in vivo studies. These typically involve a combination of solvents and excipients to create a stable solution or suspension. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[1][9][10][11] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by promoting the exchange of GDP for GTP.[9] By inhibiting the interaction between SOS1 and RAS, this compound blocks this activation step, thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are often hyperactivated in cancer.[9][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1][4][5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Determine Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Dilution: On the day of the experiment, thaw a vial of the this compound DMSO stock solution. Perform a serial dilution of the stock solution into your pre-warmed cell culture medium or aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Mixing: Mix thoroughly by gentle pipetting or inversion.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further optimization as described in the FAQs.
Protocol 3: Recommended Formulation for In Vivo Oral Administration
For in vivo studies, a formulation containing co-solvents is often necessary to achieve a suitable concentration and stability for oral administration. The following is a commonly used formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Start with the 10% DMSO containing the dissolved this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is formed.
-
Finally, add 45% saline to bring the formulation to the final volume and mix well.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 10. 404 | BioChemPartner [m.biochempartner.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
Optimizing RMC-0331 concentration for maximum efficacy
Welcome to the technical support center for RMC-0331, a potent and selective SOS1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2][3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[2][5] this compound functions by disrupting the protein-protein interaction between KRAS and SOS1.[2][3][4] This disruption prevents SOS1 from facilitating the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive, GDP-bound state and inhibiting downstream signaling pathways, such as the MAPK pathway.[5]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool compound to study the effects of SOS1 inhibition on RAS-driven cancers.[1][2] It is valuable for investigating the role of the SOS1-RAS interaction in cell proliferation, survival, and other cancer-related processes. It can be used in both in vitro and in vivo models to explore the therapeutic potential of targeting this interaction.
Q3: What is the in vitro potency of this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 71 nM in in vitro biochemical assays that measure the rate of GDP/GTP exchange.[1]
Q4: How should I prepare and store this compound for my experiments?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline, or corn oil have been described. Stock solutions should be stored at -20°C or -80°C for long-term stability. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in their experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in cell-based assays. | Incorrect concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to establish a dose-response curve and determine the IC50 value. |
| Cell line insensitivity: The chosen cell line may not be dependent on the SOS1-RAS signaling pathway for its proliferation or survival. | Select cell lines with known RAS mutations or those that have been shown to be sensitive to RAS pathway inhibition. | |
| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound regularly. Minimize the exposure of the compound to light and consider the stability of the compound in your specific culture medium over the experimental duration. | |
| Solubility issues: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure complete dissolution of the this compound stock in DMSO before further dilution in culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. | |
| High background or off-target effects observed. | Concentration too high: Using this compound at concentrations significantly above its IC50 value can lead to non-specific effects. | Use the lowest effective concentration of this compound that elicits the desired biological response, as determined by your dose-response experiments. |
| Contamination of cell culture: Mycoplasma or other microbial contamination can affect cellular responses and lead to inconsistent results. | Regularly test your cell cultures for mycoplasma contamination. | |
| Difficulty in reproducing results. | Variability in experimental conditions: Minor variations in cell density, passage number, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters as much as possible. Maintain a detailed laboratory notebook to track all experimental conditions. |
| Inconsistent compound handling: Improper storage or handling of this compound can affect its activity. | Follow the manufacturer's recommendations for storage and handling. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., with a known KRAS mutation)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
-
DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
For a CellTiter-Glo® assay, this involves adding the reagent and reading the luminescence.
-
-
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the RAS-MAPK signaling pathway, such as ERK.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Visualizations
Caption: Mechanism of action of this compound in the RAS signaling pathway.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to RMC-0331
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to RMC-0331, a potent and selective SOS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of sensitivity to this compound in our long-term cell culture experiments. What are the potential underlying mechanisms?
A1: A gradual loss of sensitivity, reflected by an increasing IC50 value, is a classic sign of acquired resistance. Potential mechanisms can be broadly categorized as:
-
On-target alterations: Mutations in the SOS1 gene that prevent this compound from binding effectively.
-
Bypass signaling: Activation of alternative pathways that reactivate RAS or downstream effectors (e.g., MAPK and PI3K pathways), rendering the inhibition of SOS1 ineffective. This can be driven by upstream signaling from receptor tyrosine kinases (RTKs).[1][2]
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration.
-
Phenotypic changes: Cellular transformations, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[2]
Q2: Our this compound resistant cell line shows reactivated ERK signaling, but we don't see any mutations in SOS1 or KRAS. Where should we look next?
A2: Reactivated ERK signaling in the absence of on-target mutations suggests the activation of bypass tracks. We recommend investigating the following:
-
Upstream RTK activation: Perform a phospho-RTK array to screen for increased phosphorylation of various receptor tyrosine kinases. Amplification or activating mutations in genes like EGFR, FGFR, or MET can lead to SOS1-independent RAS activation or direct activation of downstream pathways.
-
Feedback reactivation: Inhibition of the RAS pathway can sometimes trigger feedback mechanisms that lead to the upregulation of signaling molecules.[2]
-
SHP2 activity: Investigate the phosphorylation status of SHP2, a protein tyrosine phosphatase that acts upstream of SOS1.[1]
Q3: We are trying to confirm the engagement of a bypass pathway by western blot, but the results are ambiguous. What can we do to improve our experiment?
A3: Ambiguous western blot results can be frustrating. Here are a few troubleshooting tips:
-
Optimize antibody concentrations: Ensure you have performed a titration of your primary and secondary antibodies to find the optimal concentrations for your specific cell lysate.
-
Use appropriate controls: Include both positive and negative controls for the protein of interest. For phosphorylated proteins, include a control where cells are treated with a known activator of the pathway.
-
Check protein loading: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Improve sample preparation: Ensure complete cell lysis and accurate protein quantification. Consider using phosphatase and protease inhibitors throughout the sample preparation process.
Quantitative Data Summary
The following tables provide examples of quantitative data that might be generated when comparing this compound sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| Parental | Sensitive to this compound | 50 |
| Resistant Clone 1 | Derived from parental line | 1500 |
| Resistant Clone 2 | Derived from parental line | 2500 |
Table 2: Protein Expression and Phosphorylation Levels in Sensitive vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant Clone 1 (Relative Expression) |
| p-ERK (T202/Y204) | 1.0 | 3.5 |
| Total ERK | 1.0 | 1.2 |
| p-AKT (S473) | 1.0 | 2.8 |
| Total AKT | 1.0 | 1.1 |
| EGFR | 1.0 | 4.2 |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Treat the cells with this compound at a concentration equal to the IC50 value.
-
Continuously culture the cells in the presence of the drug, monitoring for cell death and recovery.
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate single-cell clones from the resistant population for further characterization.
Protocol 2: Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The SOS1-RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying mechanisms of acquired resistance to this compound.
References
- 1. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RMC-0331 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SOS1 inhibitor RMC-0331 in in vivo models. The information is intended for scientists and drug development professionals to help mitigate potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by promoting the exchange of GDP for GTP.[1] this compound disrupts the interaction between SOS1 and KRAS, thereby blocking this activation step and inhibiting downstream RAS signaling pathways, which are often hyperactivated in cancer.[1]
Q2: What is the typical dose range for this compound in mouse models?
A2: Preclinical studies in immunocompetent mice have reported using this compound at doses ranging from 100 to 250 mg/kg, administered orally once daily (p.o. qd).[2] This dosage has been shown to elicit anti-tumor activity in SHP2-mutant models.[2]
Q3: Is there any published information on the in vivo toxicity of this compound?
A3: As of late 2025, detailed public information specifically on the in vivo toxicity profile of this compound is limited. However, studies on other selective SOS1 inhibitors, such as BI-3406, have suggested that pharmacological inhibition of SOS1 is generally well-tolerated in preclinical mouse models, with no significant systemic toxicity or impact on animal weight and viability observed. This is in contrast to the lethality reported with genetic ablation of SOS1 in some contexts, suggesting a potential therapeutic window for transient pharmacological inhibition.
Q4: What is the primary intended application of this compound in research?
A4: this compound is primarily used as an in vivo tool compound to study the effects of SOS1 inhibition on RAS-driven biological processes, particularly in the context of cancer research.[1] It is utilized to investigate the therapeutic potential of targeting the SOS1-RAS interaction, both as a monotherapy and in combination with other targeted agents.
Troubleshooting Guide: Mitigating In Vivo Toxicity
This guide addresses potential issues that may arise during in vivo experiments with this compound and offers strategies for mitigation.
Issue 1: Observed weight loss or reduced feed/water intake in treated animals.
-
Question: My mice are losing more than 10% of their body weight after starting treatment with this compound. What should I do?
-
Answer:
-
Dose Reduction: Significant weight loss is a common indicator of poor tolerability. Consider reducing the dose of this compound. If you started at the higher end of the reported range (250 mg/kg), a dose de-escalation to 150-200 mg/kg or lower may be warranted.
-
Vehicle and Formulation Assessment: The vehicle used for oral gavage can contribute to gastrointestinal distress. Ensure the formulation is appropriate and well-tolerated. If using a suspension, ensure it is homogenous to prevent inconsistent dosing. For extended studies, some vehicles may be less suitable.
-
Supportive Care: Provide supportive care to affected animals, such as supplemental hydration (e.g., hydrogel packs) and easily accessible, palatable food.
-
Frequency of Dosing: If once-daily dosing is not well-tolerated, and the pharmacokinetic profile allows, exploring a different dosing schedule (e.g., every other day) might be an option, though this may impact efficacy.
-
Issue 2: Animals appear lethargic, hunched, or show other signs of distress.
-
Question: Soon after dosing with this compound, the animals become inactive and show signs of malaise. What could be the cause and how can I address it?
-
Answer:
-
Acute Toxicity vs. Vehicle Effects: It is crucial to distinguish between toxicity from the compound and adverse reactions to the vehicle or the gavage procedure itself. Include a vehicle-only control group that undergoes the same procedures.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The timing of the adverse signs relative to dosing can provide clues. If the effects are acute and transient, they may correlate with the peak plasma concentration (Cmax) of the drug.
-
Dose Titration: A careful dose-finding study is recommended to establish the maximum tolerated dose (MTD) in your specific animal model and strain. Start with a lower dose and gradually escalate while closely monitoring for any signs of toxicity.
-
Issue 3: How can I proactively monitor for potential toxicity?
-
Question: What parameters should I be monitoring to detect early signs of this compound toxicity?
-
Answer: A comprehensive monitoring plan is essential for any in vivo study with a novel compound. Key parameters include:
-
Daily Monitoring:
-
Body weight
-
Food and water consumption
-
Clinical signs (e.g., changes in posture, activity level, grooming, fur texture)
-
Fecal consistency
-
-
Weekly or Bi-weekly Monitoring:
-
Complete Blood Count (CBC) to check for hematological abnormalities.
-
Serum chemistry panel to assess liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
End-of-Study Analysis:
-
Gross necropsy to identify any organ abnormalities.
-
Histopathological analysis of major organs (e.g., liver, kidneys, spleen, gastrointestinal tract) to detect microscopic changes.
-
-
Quantitative Data Summary
Due to the limited publicly available toxicity data for this compound, this table focuses on the reported efficacious dosing range. Researchers should establish a tolerable dose within this range for their specific model.
| Compound | Animal Model | Dosing Route | Dosing Regimen | Reported Efficacious Dose Range | Reference |
| This compound | Immunocompetent Mice | Oral (p.o.) | Once Daily (qd) | 100 - 250 mg/kg | [2] |
Experimental Protocols
Protocol: In Vivo Tolerability and Efficacy Study of this compound
-
Animal Model: Select the appropriate tumor-bearing mouse model (e.g., xenograft, patient-derived xenograft (PDX), or genetically engineered mouse model).
-
Housing and Acclimatization: House animals in a controlled environment and allow for an acclimatization period of at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals to ensure statistical power.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral administration, the stock solution can be further diluted in a vehicle such as corn oil or a solution of PEG300, Tween-80, and saline.
-
Note: The choice of vehicle should be based on solubility and tolerability. Always test the vehicle alone in a control group.
-
-
Dose Administration:
-
Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Ensure the volume administered is appropriate for the animal's weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Record body weights daily for the first week and 3 times per week thereafter.
-
Perform daily clinical observations as detailed in the "Troubleshooting Guide."
-
-
Endpoint Criteria: Define humane endpoints for the study, such as tumor volume exceeding a certain limit, body weight loss greater than 20%, or severe clinical signs of distress.
-
Data Analysis: Analyze differences in tumor growth and body weight between groups using appropriate statistical methods.
Visualizations
Caption: SOS1-RAS signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting in vivo toxicity with this compound.
References
RMC-0331 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals utilizing RMC-0331. It addresses common questions and troubleshooting tips to mitigate variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless 1 (SOS1).[1][2][3][4] It functions by disrupting the critical interaction between SOS1 and KRAS, thereby blocking the reloading of KRAS with GTP and inhibiting RAS pathway signaling.[2][3] This disruption prevents the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, which is a key step in activating downstream signaling cascades implicated in cell growth and proliferation.[2]
Q2: What is the potency of this compound?
The in vitro potency of this compound is summarized in the table below.
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 | 71 nM |
| Table 1: In vitro potency of this compound in inhibiting the rate of GDP/GTP exchange.[1] |
Q3: How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and activity.
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month | |
| Table 2: Recommended storage conditions for this compound.[1][3] |
Troubleshooting Guide
Problem 1: High variability in in vitro assay results.
High variability in in vitro experiments can arise from several factors related to compound handling and assay setup.
| Potential Cause | Recommended Solution |
| Inconsistent Solvent Preparation | Always prepare a fresh stock solution in a suitable solvent like DMSO.[3] For working solutions, perform serial dilutions to ensure accurate and consistent final concentrations. |
| Improper Storage of Solutions | Aliquot stock solutions and store them at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[1] |
| Cell-Based Assay Issues | Ensure consistent cell seeding density, passage number, and serum concentration across experiments. Variability in these parameters can significantly impact cellular response to this compound. |
| Assay Detection Problems | Verify the functionality of detection reagents and instrumentation. Run appropriate positive and negative controls to ensure the assay is performing as expected. |
Problem 2: Inconsistent anti-tumor activity in in vivo models.
Variability in in vivo studies can be influenced by formulation, administration, and animal-specific factors.
| Potential Cause | Recommended Solution |
| Poor Compound Solubility/Suspension | For oral administration in mice, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution.[1] Ensure the formulation is prepared fresh on the day of use.[1] |
| Incorrect Administration | For oral gavage (p.o.), ensure the dosing volume is appropriate for the animal's weight and that the compound is delivered directly to the stomach. |
| Animal Model Variability | Use age- and weight-matched animals for all experimental groups. Monitor animal health closely, as underlying health issues can impact tumor growth and drug response. |
| Timing and Frequency of Dosing | Adhere to a consistent dosing schedule (e.g., once daily, qd) as described in established protocols.[1] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of action of this compound in the RAS signaling pathway.
Caption: A general workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
RMC-0331 stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of the SOS1 inhibitor, RMC-0331, in cell culture media. The following information offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless 1 (SOS1).[1][2][3][4][5][6] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP.[2] this compound disrupts the interaction between SOS1 and KRAS, thereby blocking RAS activation and inhibiting downstream signaling pathways implicated in cancer cell growth.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Q3: I am observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue?
A3: Yes, lower than expected potency can be a sign of compound degradation in your cell culture media. Small molecules can be unstable in aqueous and complex biological environments like cell culture media. Factors such as pH, temperature, light exposure, and enzymatic activity can contribute to degradation.[7][8] It is crucial to assess the stability of this compound under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my cell culture media?
A4: You can assess the stability of this compound by incubating it in your cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the media and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are common degradation pathways for small molecules in cell culture media?
A5: Small molecules can degrade through several mechanisms in cell culture media, including:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with reactive oxygen species that may be present in the media or generated by cells.
-
Enzymatic degradation: Metabolism by intracellular or extracellular enzymes released by the cells.
-
Photodegradation: Degradation upon exposure to light.[7]
Troubleshooting Guide
Issue 1: Inconsistent results or loss of this compound activity over time in multi-day experiments.
-
Possible Cause: Degradation of this compound in the cell culture media.
-
Troubleshooting Steps:
-
Assess Stability: Perform a time-course experiment to determine the half-life of this compound in your specific cell culture media and conditions (see Experimental Protocol section).
-
Replenish Compound: If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Use Serum-Free Media (if possible): Serum contains enzymes that can contribute to compound degradation. If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may improve stability.
-
Protect from Light: Store and handle this compound solutions in amber vials or protect them from light to prevent potential photodegradation.[7]
-
Issue 2: Precipitate formation after adding this compound to cell culture media.
-
Possible Cause: Poor solubility of this compound in the aqueous media.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically ≤ 0.5%) and compatible with your cells.[8]
-
Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media while gently vortexing to aid dissolution.
-
Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your cell culture media.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 2 | 0.95 | 95% |
| 4 | 0.88 | 88% |
| 8 | 0.75 | 75% |
| 24 | 0.40 | 40% |
| 48 | 0.15 | 15% |
Table 2: Hypothetical Impact of Serum on this compound Stability at 24 hours
| Media Condition | Percent this compound Remaining |
| RPMI-1640 + 10% FBS | 40% |
| RPMI-1640 (Serum-Free) | 85% |
Experimental Protocols
Protocol 1: Assessment of Small Molecule Stability in Cell Culture Media
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Spike Cell Culture Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media (e.g., RPMI-1640 + 10% FBS) to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%).
-
Incubation: Incubate the media containing this compound in a cell culture incubator at 37°C and 5% CO₂.
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: Immediately after collection, stop any potential enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitate.
-
Analytical Measurement: Transfer the supernatant to HPLC or LC-MS vials and analyze the concentration of the parent this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. 404 | BioChemPartner [m.biochempartner.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Anti-Tumor Activity of RMC-0331
Welcome to the technical support center for RMC-0331, a potent and selective SOS1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and maximizing the anti-tumor potential of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and valuable data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins by promoting the exchange of GDP for GTP.[2] By disrupting the interaction between SOS1 and RAS, this compound blocks this activation step, thereby inhibiting downstream signaling through the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[1][2]
Q2: What is the rationale for using this compound in combination with other anti-cancer agents?
A2: While this compound has shown single-agent anti-tumor activity, combination therapies are a key strategy to enhance its efficacy and overcome potential resistance mechanisms.[2] The rationale for combination therapy includes:
-
Synergistic Inhibition of the RAS Pathway: Combining this compound with inhibitors of other key nodes in the RAS pathway, such as KRAS G12C inhibitors (e.g., sotorasib, adagrasib) or SHP2 inhibitors, can lead to a more profound and durable blockade of oncogenic signaling.[3][4][5] SOS1 inhibitors can increase the proportion of KRAS in the inactive, GDP-bound state, making it more susceptible to covalent inhibitors that target this state.[4]
-
Overcoming Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, including feedback reactivation of the RAS pathway.[3][6] Combining this compound with inhibitors of downstream effectors like MEK can help to abrogate these resistance mechanisms.[7]
-
Enhancing Anti-Tumor Immunity: SHP2 inhibitors, a potential combination partner for this compound, have been shown to enhance anti-tumor immunity by modulating both tumor cells and the tumor microenvironment.[8]
Q3: What are the known resistance mechanisms to SOS1 inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the RAS-MAPK pathway can occur through several mechanisms:
-
Reactivation of RAS-MAPK Signaling: Tumor cells can develop mutations in KRAS or other pathway components that render them less dependent on SOS1 for activation.[3]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K-AKT pathway, can compensate for the inhibition of the RAS-MAPK pathway.
-
Upregulation of SOS2: SOS2, another guanine nucleotide exchange factor, may compensate for the inhibition of SOS1, leading to continued RAS activation.[9]
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Cell line variability or passage number. | Ensure consistent cell passage number and growth conditions. Regularly perform cell line authentication. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution. | |
| Assay interference. | If using MTT or similar metabolic assays, ensure that this compound does not interfere with the assay chemistry. Consider using a different viability assay, such as a cell counting-based method. | |
| Low or no inhibition of p-ERK in Western blot | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for p-ERK inhibition in your cell line of interest. |
| High basal p-ERK levels. | Serum-starve cells for several hours before treatment to reduce basal signaling. | |
| Poor antibody quality. | Use a validated antibody for phospho-ERK and total ERK. Ensure proper antibody dilution and incubation conditions. | |
| Variability in in vivo tumor growth inhibition | Inconsistent tumor implantation or animal health. | Standardize tumor cell implantation techniques. Monitor animal health closely and exclude any outliers. |
| Suboptimal drug formulation or administration. | Ensure proper formulation of this compound for oral gavage.[1] Administer the drug consistently at the same time each day. | |
| Rapid development of resistance. | Consider combination therapy with another agent to prevent or delay the emergence of resistance.[3][4][5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative SOS1 inhibitors.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Reference |
| Biochemical Assay | IC50 (GDP/GTP exchange) | 71 nM | [1] |
Note: IC50 values in cancer cell lines are not yet publicly available for this compound. The provided value is from a biochemical assay.
Table 2: Representative In Vitro IC50 Values for SOS1 Inhibitors in Cancer Cell Lines
| SOS1 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| MRTX0902 | Lung Adenocarcinoma | NCI-H1975 (EGFR mutant) | <250 | [10] |
| MRTX0902 | Glioblastoma | LN229 (PTPN11 mutant) | <250 | [10] |
| MRTX0902 | AML | OCI-AML5 (SOS1 mutant) | <250 | [10] |
| BI-3406 | Colorectal Cancer | PDOs | 530 - 45900 | [11] |
This table provides representative data for other SOS1 inhibitors to illustrate the range of activity in different cancer cell lines.
Table 3: Representative In Vivo Efficacy of SOS1 Inhibitor Combinations
| SOS1 Inhibitor | Combination Partner | Cancer Model | Efficacy Metric | Result | Reference |
| BI 1701963 | Adagrasib (KRAS G12C inhibitor) | KRAS G12C-mutant xenograft | Tumor Growth Inhibition | Tumor Regression | [3] |
| RMC-4550 (SHP2 inhibitor) | AZD8055 (mTOR inhibitor) | HCC xenograft | Tumor Growth Delay | Significant delay vs. monotherapy | [12] |
| MRTX0902 | Avutometinib (RAF/MEK clamp) | RAS-MAPK pathway-mutant xenografts | Tumor Growth Inhibition | Increased efficacy vs. monotherapy | [10] |
This table provides representative data for combination therapies involving SOS1 or related pathway inhibitors, as specific in vivo combination data for this compound is not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-tumor activity of this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the inhibitory effect of this compound on the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Signaling Pathway
Caption: The RAS-SOS1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: In Vitro Synergy Study
Caption: A typical experimental workflow for an in vitro synergy study.
Logical Relationship: Strategies to Enhance this compound Activity
Caption: Logical relationships between combination strategies and enhanced anti-tumor activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Developing SHP2-based combination therapy for KRAS-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SOS1/SOS2 Signaling and RMC-0331 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the SOS1 inhibitor RMC-0331 and investigating the compensatory role of SOS2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as RM-023) is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2] It functions by disrupting the critical protein-protein interaction between SOS1 and RAS, thereby blocking SOS1's function as a guanine nucleotide exchange factor (GEF).[1][3][4] This inhibition prevents the reloading of KRAS with GTP, which is essential for its activation and downstream signaling.[4][5]
Q2: What is the established role of SOS1 versus SOS2 in RAS signaling?
SOS1 and SOS2 are highly homologous RAS-GEFs that are widely expressed.[6][7] Historically, SOS1 has been considered the primary GEF linking upstream receptor tyrosine kinase (RTK) signaling to RAS activation, partly because SOS1 knockout mice are embryonic lethal, while SOS2 knockout mice are viable.[6][8][9] SOS1 is often involved in long-term RAS-ERK pathway activation, whereas SOS2-dependent signals are predominantly short-term.[6][10][11][12] However, emerging evidence indicates that SOS1 and SOS2 can have non-redundant and context-dependent roles.[13] For instance, SOS2 has been shown to be specifically involved in the regulation of the PI3K/AKT signaling axis, while SOS1 is more dominant in the MEK/ERK pathway.[6]
Q3: Can SOS2 compensate for the loss or inhibition of SOS1?
Yes, several studies suggest that SOS2 can play a compensatory role in the absence of SOS1 activity.[14] This compensatory function becomes more apparent when SOS1 is genetically deleted or pharmacologically inhibited.[6] The extent of this compensation can be influenced by the relative protein abundance of SOS1 and SOS2 in a given cell line or tissue.[15][16] For example, in KRAS G12C-mutant lung adenocarcinoma cell lines with higher SOS2 protein abundance, the efficacy of a SOS1 inhibitor was modulated by SOS2 levels.[15][16] Knockout of SOS2 in a KRAS G12C-mutant cell line increased its sensitivity to a SOS1 inhibitor, suggesting SOS2 plays a compensatory role.[14]
Q4: Is this compound selective for SOS1 over SOS2?
Yes, this compound is described as a selective SOS1 inhibitor.[1] Generally, SOS1 inhibitors like MRTX0902 and BAY-293 have been shown to be highly selective for SOS1 over SOS2.[14][17] This selectivity is attributed to differences in key amino acid residues within the inhibitor binding sites of SOS1 and SOS2.[17]
Q5: What are the potential off-target effects of SOS1 inhibitors like this compound?
While this compound is designed to be a selective SOS1 inhibitor, all small molecule inhibitors have the potential for off-target effects. These can arise from non-specific binding to other proteins, including other kinases.[18][19] It is crucial to perform experiments with appropriate controls, such as using a structurally related inactive compound or assessing the phenotype in SOS1 knockout cells, to confirm that the observed effects are due to on-target SOS1 inhibition.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| No significant decrease in downstream p-ERK levels after this compound treatment in our cancer cell line. | 1. SOS2 Compensation: The cell line may have high levels of SOS2, which compensates for SOS1 inhibition and maintains RAS-ERK signaling.[15][16]2. Alternative RAS Activation: RAS may be activated by other GEFs or through SOS-independent mechanisms.3. Drug Inactivity: The this compound compound may be degraded or used at a suboptimal concentration. | 1. Assess SOS1/SOS2 Levels: Perform Western blotting to determine the relative protein expression levels of SOS1 and SOS2 in your cell line.[8][12]2. SOS2 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate SOS2 expression and re-evaluate the effect of this compound on p-ERK levels.[14]3. Dose-Response and Time-Course: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of this compound treatment.4. Confirm Compound Activity: Test the compound on a sensitive control cell line known to respond to SOS1 inhibition. |
| Increased p-AKT signaling is observed following this compound treatment. | Feedback Loop Activation: Inhibition of the SOS1-RAS-ERK pathway can sometimes lead to the activation of feedback loops that enhance signaling through parallel pathways like the PI3K/AKT pathway.[6] | Pathway Analysis: Perform Western blotting for key nodes in the PI3K/AKT pathway (e.g., p-AKT, p-S6K) to confirm pathway activation.Combination Therapy: Consider co-treatment with a PI3K or AKT inhibitor to block this feedback activation. |
| Development of resistance to this compound in long-term studies. | 1. Upregulation of SOS2: Cells may adapt by increasing the expression of SOS2 to overcome SOS1 blockade.2. Mutations in Downstream Effectors: Acquired mutations in genes downstream of SOS1 (e.g., RAS, RAF) can lead to reactivated signaling.3. Activation of Alternative RTKs: Increased signaling from other receptor tyrosine kinases can bypass the need for SOS1-mediated RAS activation.[20] | 1. Analyze Resistant Clones: Isolate resistant clones and perform Western blotting for SOS1 and SOS2 expression. Sequence key genes in the RAS-MAPK pathway.2. RTK Antibody Array: Use an RTK antibody array to screen for the activation of alternative RTKs in resistant cells.3. Combination Strategies: Explore combination therapies, such as co-treatment with a KRAS G12C inhibitor (for relevant mutations) or an inhibitor of a reactivated RTK.[14][21] |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected SOS1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | SOS1 | 71 nM | In vitro GDP/GTP exchange | [1] |
| BI-3406 | KRAS-SOS1 Interaction | 6 nM | Biochemical assay | [22] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | Biochemical assay | [22] |
| MRTX0902 | SOS1 | 46 nM | Biochemical assay | [22] |
| MRTX0902 | SOS1-mediated GTP exchange | 15 nM | HTRF-based biochemical assay | [14] |
| MRTX0902 | SOS2-mediated GTP exchange | >10 µM | HTRF-based biochemical assay | [14] |
Experimental Protocols
1. Western Blotting for SOS1 and SOS2 Expression
-
Objective: To determine the relative protein levels of SOS1 and SOS2 in cell lysates.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SOS1 and SOS2 (e.g., from Santa Cruz Biotechnology or other validated suppliers) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ to determine the relative expression of SOS1 and SOS2.
-
2. RAS Activation Pulldown Assay
-
Objective: To measure the levels of active, GTP-bound RAS.
-
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in a magnesium-containing lysis buffer.
-
GTP-RAS Pulldown: Incubate cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS, coupled to glutathione-agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using a pan-RAS antibody.
-
Total RAS Input: Run a parallel Western blot on a portion of the initial cell lysate to determine the total RAS levels for normalization.
-
Visualizations
Caption: RAS signaling pathway illustrating the roles of SOS1 and SOS2, and the inhibitory action of this compound on SOS1.
Caption: Troubleshooting workflow for investigating lack of this compound efficacy due to potential SOS2 compensation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 4. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Role of the RasGEFs Sos1 and Sos2 in Mouse Skin Homeostasis and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sos1 and Sos2 Ras-specific exchange factors: differences in placental expression and signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sos1 and Sos2 Ras-specific exchange factors: differences in placental expression and signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ras-Guanine Nucleotide Exchange Factor Sos2 Is Dispensable for Mouse Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cicancer.org [cicancer.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icr.ac.uk [icr.ac.uk]
- 20. SOS2 regulates the threshold of mutant EGFR-dependent oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle in KRAS-Driven Cancers: RMC-0331 vs. BI-3406
A Comparative Analysis of Two Investigational SOS1 Inhibitors Targeting the KRAS Pathway
In the landscape of targeted cancer therapy, the inhibition of the Son of Sevenless 1 (SOS1) protein has emerged as a promising strategy to combat KRAS-driven malignancies. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS, a frequently mutated oncogene. This guide provides a detailed comparison of two leading SOS1 inhibitors, RMC-0331 and BI-3406, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Disrupting the KRAS Activation Signal
Both this compound and BI-3406 are potent and selective small molecule inhibitors that target the interaction between SOS1 and KRAS.[1][2][3] By binding to SOS1, these compounds prevent it from facilitating the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.[4][5] While both molecules share this fundamental mechanism, their development and reported preclinical data have followed distinct paths. BI-3406 has been extensively characterized in numerous KRAS-mutant cancer models and has shown synergistic effects when combined with MEK inhibitors.[4] this compound, described as a potent in vivo tool compound, has demonstrated single-agent anti-tumor activity in SHP2-mutant models.[1][6]
Performance Data: A Tale of Two Inhibitors
The following tables summarize the available quantitative data for this compound and BI-3406, providing a snapshot of their potency and efficacy in preclinical models. It is important to note that a direct head-to-head comparison in the same experimental setting has not been published.
| Compound | Assay Type | Metric | Value | Source |
| This compound | GDP/GTP Exchange | IC50 | 71 nM | [1] |
| BI-3406 | SOS1::KRAS Interaction | IC50 | 5 nM | [7] |
| BI-3406 | SOS1::KRAS Interaction | IC50 | 6 nM | [8] |
Table 1: In Vitro Potency of this compound and BI-3406. This table highlights the half-maximal inhibitory concentration (IC50) of each compound in biochemical assays.
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 | Source |
| BI-3406 | Multiple G12/G13 mutants | G12C, G12D, G12V, G13D, etc. | 3D Cell Proliferation | 9 - 220 nM | [4] |
| BI-3406 | A549 | G12S | 3D Cell Proliferation | 106 nM | [8] |
| BI-3406 | DLD-1 | G13D | pERK Inhibition | 24 nM | [9] |
| BI-3406 | DLD-1 | G13D | 3D Cell Proliferation | 36 nM | [9] |
| BI-3406 | NCI-H358 | G12C | pERK Inhibition | 4 nM | [9] |
| BI-3406 | NCI-H358 | G12C | 3D Cell Proliferation | 24 nM | [9] |
Table 2: Cellular Activity of BI-3406 in KRAS-Mutant Cancer Cell Lines. This table showcases the potency of BI-3406 in inhibiting cell growth and downstream signaling in various cancer cell lines.
| Compound | Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Source |
| This compound | SHP2-mutant models | Not specified | 100-250 mg/kg, p.o., qd | Single agent anti-tumor activity | [1][6] |
| BI-3406 | A549 (NSCLC) | G12S | 12.5 mg/kg, b.i.d. | 39% | [7] |
| BI-3406 | A549 (NSCLC) | G12S | 50 mg/kg, b.i.d. | 66% | [7] |
| BI-3406 | MIA PaCa-2 (Pancreatic) | G12C | 12 mg/kg, b.i.d. | 66% | [7] |
| BI-3406 | MIA PaCa-2 (Pancreatic) | G12C | 50 mg/kg, b.i.d. | 87% | [7] |
Table 3: In Vivo Efficacy of this compound and BI-3406 in Xenograft Models. This table presents the anti-tumor activity of the compounds in animal models of KRAS-driven cancers.
Visualizing the Molecular Battleground and Experimental Strategy
To better understand the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for their evaluation.
Figure 1: KRAS Signaling Pathway and Inhibitor Intervention. This diagram illustrates the central role of SOS1 in activating KRAS and the point of intervention for this compound and BI-3406. It also shows the position of SHP2, another upstream regulator of RAS signaling.
Figure 2: General Experimental Workflow. This diagram outlines the typical preclinical evaluation process for SOS1 inhibitors, from initial in vitro characterization to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of SOS1 inhibitors.
Cell Viability Assay (3D Spheroid Formation)
-
Cell Seeding: KRAS-mutant cancer cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation.
-
Compound Treatment: After spheroid formation (typically 3-4 days), cells are treated with a serial dilution of the inhibitor (e.g., BI-3406) or vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to allow for effects on cell proliferation to manifest.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay, such as CellTiter-Glo® 3D (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals are normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-ERK (pERK)
-
Cell Lysis: Following treatment with the inhibitor for a specified time (e.g., 1-24 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the ratio of pERK to total ERK is calculated to assess the extent of pathway inhibition.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: A suspension of human KRAS-mutant cancer cells (e.g., 1x10^6 to 5x10^6 cells) in a suitable medium (e.g., Matrigel/PBS mixture) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The investigational compound (this compound or BI-3406) is administered to the treatment groups via the appropriate route (e.g., oral gavage) at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
Both this compound and BI-3406 represent promising therapeutic candidates for the treatment of KRAS-driven cancers by targeting the critical SOS1-KRAS interaction. While BI-3406 has a more extensive publicly available dataset demonstrating its broad activity across various KRAS mutations and its potential in combination therapies, this compound has been identified as a valuable tool compound with demonstrated in vivo activity. The lack of direct comparative studies necessitates a careful evaluation of the existing data within the context of the specific experimental systems used. The continued development and clinical investigation of these and other SOS1 inhibitors will be crucial in determining their ultimate therapeutic utility in the fight against KRAS-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
Comparing the efficacy of RMC-0331 and BAY-293 SOS1 inhibitors
In the landscape of targeted cancer therapy, the inhibition of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising strategy for treating RAS-driven cancers. By blocking the interaction between SOS1 and KRAS, these inhibitors prevent the loading of GTP onto KRAS, thereby attenuating downstream signaling pathways that promote tumor growth. This guide provides a comparative overview of two key preclinical SOS1 inhibitors, RMC-0331 and BAY-293, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and BAY-293 are potent and selective small molecule inhibitors that target the interaction between SOS1 and KRAS.[1][2] They bind to the same pocket on the catalytic domain of SOS1, preventing it from engaging with KRAS.[3] This disruption of the protein-protein interaction inhibits the SOS1-mediated exchange of GDP for GTP on KRAS, effectively locking KRAS in its inactive state and blocking downstream signaling through the MAPK pathway.[4][5]
In Vitro Efficacy
The in vitro potency of this compound and BAY-293 has been evaluated in various biochemical and cell-based assays.
| Parameter | This compound | BAY-293 | Reference |
| SOS1-KRAS Interaction IC50 | 71 nM (GDP/GTP exchange) | 21 nM | [2][6] |
| Antiproliferative IC50 (K-562, KRAS WT) | Not Available | 1,090 ± 170 nM | [2] |
| Antiproliferative IC50 (MOLM-13, KRAS WT) | Not Available | 995 ± 400 nM | [2] |
| Antiproliferative IC50 (NCI-H358, KRASG12C) | Not Available | 3,480 ± 100 nM | [2] |
| Antiproliferative IC50 (Calu-1, KRASG12C) | Not Available | 3,190 ± 50 nM | [2] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both this compound and BAY-293. However, it is important to note that these studies were conducted in different models and direct comparisons of efficacy cannot be made.
This compound: Oral administration of this compound as a single agent has shown anti-tumor activity in preclinical xenograft models of RAS-addicted cancers, particularly in SHP2-mutant models.[6][7] Doses ranging from 100-250 mg/kg administered orally once daily have been reported to be effective in immunocompetent mice.[6]
BAY-293: While described as a valuable chemical probe, BAY-293 is not optimized for clinical use and its in vivo use may be limited by toxicity to normal tissues.[8] However, it has been shown to inhibit tumor progression in a mouse model of BCR-ABL-independent TKI-resistant chronic myeloid leukemia.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key assays used in the evaluation of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is used to measure the inhibitory effect of compounds on the protein-protein interaction between SOS1 and KRAS.
Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody recognizing tagged SOS1 and an acceptor fluorophore (e.g., XL665) conjugated to an anti-tag antibody recognizing tagged KRAS. When SOS1 and KRAS interact, the fluorophores are brought into proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.
Protocol Outline:
-
Dispense test compounds or standards into a low-volume 384-well plate.
-
Add a pre-mixed solution of GTP and tagged human recombinant KRAS protein.
-
Add tagged human recombinant SOS1 protein.
-
Add a pre-mixed solution of HTRF detection reagents (anti-tag antibody-terbium and anti-tag antibody-XL665).
-
Incubate the plate for a specified time (e.g., 2 hours to overnight) at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 values.[10][11][12][13][14]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of inhibitors on cell proliferation and viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]
Signaling Pathways and Experimental Workflows
SOS1 Signaling Pathway
Caption: The SOS1-mediated RAS activation pathway leading to cell proliferation.
General Experimental Workflow for SOS1 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of SOS1 inhibitors.
Conclusion
References
- 1. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. blossombio.com [blossombio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
Enhancing KRAS G12C Inhibition: A Comparative Guide to RMC-0331 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The discovery of direct KRAS G12C inhibitors has marked a significant breakthrough in oncology, offering a targeted therapeutic option for a patient population with historically limited treatments. However, both intrinsic and acquired resistance mechanisms can limit the efficacy and durability of these agents as monotherapies. This guide provides a comparative analysis of combining the SOS1 inhibitor, RMC-0331, with covalent KRAS G12C inhibitors, a strategy aimed at achieving a more profound and sustained blockade of the RAS/MAPK signaling pathway.
The Rationale for Combination: A Two-Pronged Attack on KRAS Signaling
KRAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Mutations like G12C lock the KRAS protein in a constitutively active state, perpetually driving downstream signaling pathways that promote cell proliferation and survival, such as the RAF-MEK-ERK pathway.[1][2]
KRAS G12C inhibitors , such as sotorasib and adagrasib, capitalize on the unique biochemistry of the G12C mutation. They covalently and irreversibly bind to the mutant cysteine residue when the protein is in its inactive, GDP-bound form.[1][3][4] This traps the KRAS G12C oncoprotein in an "off" state, preventing its interaction with downstream effectors.
However, the efficacy of these inhibitors is dependent on the natural cycling of KRAS G12C from its active to inactive state. Upstream signaling, often mediated by receptor tyrosine kinases (RTKs), can counteract the inhibitory effect by promoting the exchange of GDP for GTP, thereby reactivating KRAS. This is where This compound comes into play.
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[5][6] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the release of GDP and allowing GTP to bind.[7] By inhibiting SOS1, this compound blocks this crucial reactivation step.[5][8]
The combination of a KRAS G12C inhibitor with this compound creates a synergistic blockade: the KRAS G12C inhibitor directly neutralizes the mutant protein, while the SOS1 inhibitor prevents its reactivation, leading to a more comprehensive shutdown of oncogenic signaling. This approach holds the potential to overcome adaptive resistance mechanisms.[7][9]
Mechanism of Action Visualization
Caption: Dual inhibition of the RAS pathway by this compound and a KRAS G12C inhibitor.
Comparative Performance Data
The following tables summarize the characteristics of this compound and approved KRAS G12C inhibitors based on available preclinical and clinical data.
Table 1: this compound Preclinical Profile
| Parameter | Description | Reference |
| Target | Son of Sevenless 1 (SOS1) | [5] |
| Mechanism | Disrupts the KRAS-SOS1 interaction, blocking RAS activation. | [5][8] |
| IC₅₀ | 71 nM (in vitro GDP/GTP exchange rate) | [5] |
| Activity | Demonstrates single-agent anti-tumor activity in SHP2-mutant models and anti-tumor activity in combination with other RAS pathway inhibitors in RAS-addicted cancer models. | [5][7] |
| Administration | Orally bioavailable. | [5][7] |
Table 2: Approved KRAS G12C Inhibitors - Clinical Efficacy
| Inhibitor | Indication | Trial | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib (Lumakras™) | Non-Small Cell Lung Cancer (NSCLC) | CodeBreaK 100 | 36% - 37.1% | 10 - 11.1 months | 6.8 months | [9][10][11] |
| Adagrasib (Krazati™) | Non-Small Cell Lung Cancer (NSCLC) | KRYSTAL-1 | 42.9% | 8.5 months | 6.5 months | [9][12] |
| Adagrasib + Cetuximab | Colorectal Cancer (CRC) | KRYSTAL-1 | 34% | 5.8 months | N/A | [13] |
Note: Data for combination therapy of this compound with KRAS G12C inhibitors is primarily preclinical. Clinical trials are underway for other SOS1 inhibitors in combination with KRAS G12C inhibitors, which will provide further insight into the clinical potential of this strategy.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these inhibitors.
Western Blot for Pathway Modulation
This technique is used to measure the levels of key proteins in signaling pathways, particularly their phosphorylated (active) forms, to assess the biochemical effects of the inhibitors.
-
Cell Culture and Lysis: Cancer cells with the KRAS G12C mutation are cultured and treated with this compound, a KRAS G12C inhibitor, or the combination for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified, and the levels of phosphorylated proteins are normalized to their respective total protein levels to determine the extent of pathway inhibition.[4]
In Vivo Xenograft Model for Anti-Tumor Efficacy
This protocol assesses the anti-tumor activity of the drug combination in a living organism.
-
Cell Implantation: Human cancer cells harboring the KRAS G12C mutation are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups: Vehicle control, this compound alone, KRAS G12C inhibitor alone, and the combination of both.
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and dosage, often through oral gavage.[5] Animal weight and general health are monitored regularly.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry). The anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different treatment groups.
Caption: A typical experimental workflow for an in vivo xenograft study.
Conclusion
The combination of the SOS1 inhibitor this compound with direct KRAS G12C inhibitors represents a rational and promising therapeutic strategy. By targeting both the mutant oncoprotein and its reactivation mechanism, this dual approach has the potential to deepen clinical responses, delay or prevent the onset of resistance, and ultimately improve outcomes for patients with KRAS G12C-mutated cancers. Further preclinical and clinical investigation is warranted to fully elucidate the efficacy and safety profile of this combination therapy.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 8. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 12. Adagrasib Gains FDA Accelerated Approval for NSCLC with KRAS G12C Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. medscape.com [medscape.com]
- 14. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the RAS Signaling Labyrinth: A Comparative Guide to Alternative Inhibitors Beyond RMC-0331
For researchers, scientists, and drug development professionals engaged in the pursuit of effective cancer therapies, the RAS signaling pathway remains a pivotal yet challenging target. While compounds like RMC-0331 have shown promise, a diverse landscape of alternative strategies is emerging, each with unique mechanisms and therapeutic potential. This guide provides an objective comparison of these alternative approaches, supported by experimental data and detailed protocols to empower your research and development endeavors.
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular growth, proliferation, and survival. Somatic mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a high-priority target for drug development. The complexity of RAS signaling and the once-held belief that RAS proteins were "undruggable" have spurred the development of innovative strategies that extend beyond direct RAS inhibition. This guide explores the most promising of these alternatives, focusing on direct RAS inhibitors with different binding mechanisms, upstream regulators such as SHP2 and SOS1, and provides the necessary tools to evaluate and compare these approaches in a preclinical setting.
Comparative Efficacy of RAS Pathway Inhibitors
The following tables summarize the performance of various alternative inhibitors targeting the RAS pathway. The data presented is compiled from publicly available preclinical and clinical trial results, offering a snapshot of their current development status and therapeutic potential.
Direct RAS Inhibitors: Targeting the Core of the Pathway
Direct RAS inhibitors can be broadly categorized into those that target specific RAS mutants, such as the KRAS G12C inhibitors, and pan-RAS inhibitors that target multiple RAS isoforms.
| Inhibitor (Class) | Target | Cancer Type | Key Findings |
| Sotorasib (AMG 510) | Covalent KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | ORR: 37.1% - 40.7%[1][2][3], mPFS: 6.3 - 6.8 months[1][2], mOS: 12.5 months[2][3] |
| Colorectal Cancer (CRC) | ORR (with Panitumumab): 30%[4] | ||
| Adagrasib (MRTX849) | Covalent KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | ORR: 43% - 45%[5][6] |
| Colorectal Cancer (CRC) | ORR (monotherapy): 17% - 19%[5][7], ORR (with Cetuximab): 34% - 46%[7][8][9][10], mPFS (with Cetuximab): 6.9 months[8][9], mOS (with Cetuximab): 13.4 - 15.9 months[8][9] | ||
| RMC-6236 (Daraxonrasib) | Pan-RAS (ON) inhibitor | Pancreatic Ductal Adenocarcinoma (PDAC) | ORR (KRAS G12X, 2nd line): 29%[11], mPFS (KRAS G12X, 2nd line): 8.5 months[11][12], mOS (KRAS G12X, 2nd line): 14.5 months[11][12] |
| PDAC (All RAS mutations, 2nd line) | ORR: 27%[13], mPFS: 7.6 - 8.5 months[11][13][14], mOS: 14.5 months[11] | ||
| Elironrasib (RMC-6291) | Covalent KRAS G12C (ON) | Non-Small Cell Lung Cancer (NSCLC) (post-KRAS(OFF) inhibitor) | ORR: 42%[15], mPFS: 6.2 months[15], mDOR: 11.2 months[15] |
Upstream Regulators: Intercepting the Activation Signal
Inhibiting the upstream activators of RAS, such as the tyrosine phosphatase SHP2 and the guanine nucleotide exchange factor SOS1, represents an indirect yet potent strategy to block RAS pathway signaling.
| Inhibitor (Class) | Target | Cancer Type / Cell Line | Key Findings |
| RMC-4630 | SHP2 | RAS-addicted solid tumors | Disease Control Rate (KRAS mutant NSCLC): 61%[16], Disease Control Rate (KRAS G12C NSCLC): 80%[16] |
| RMC-4550 | SHP2 | KRAS G12 mutant cell lines | IC50: < 2 µM in sensitive G12 mutant cell lines[17] |
| AML cell lines | Resistant in cell lines with activating PTPN11 or RAS mutations (IC50 > 10 µM)[18] | ||
| BAY-293 | SOS1 | KRAS-SOS1 interaction | IC50: 21 nM[19][20] |
| Wild-type KRAS cell lines (K-562, MOLM-13) | Antiproliferative IC50: 1,090 nM and 995 nM, respectively[19] | ||
| KRAS G12C cell lines (NCI-H358, Calu-1) | Antiproliferative IC50: 3,480 nM and 3,190 nM, respectively[19] |
Visualizing the RAS Signaling Pathway and Points of Intervention
The following diagram illustrates the RAS signaling cascade and highlights the strategic points of intervention for the discussed inhibitor classes.
Experimental Protocols for Inhibitor Evaluation
To facilitate the objective comparison of different RAS pathway inhibitors in a laboratory setting, we provide standardized protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTS Assay)
This protocol outlines a common method to assess the anti-proliferative effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines with known RAS mutation status
-
96-well clear-bottom, opaque-walled plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot for RAS Pathway Activation
This protocol details the steps to measure the phosphorylation status of key downstream effectors of the RAS pathway, such as ERK, as a marker of pathway inhibition.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to normalize the data.
-
Experimental Workflow for Novel Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel RAS pathway inhibitor.
References
- 1. ilcn.org [ilcn.org]
- 2. Sotorasib for KRAS G12C–Mutated NSCLC Overall Survival and Exploratory Subgroup Analyses - The ASCO Post [ascopost.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. LUMAKRAS® (SOTORASIB) COMBINED WITH VECTIBIX® (PANITUMUMAB) SHOWS CONFIRMED 30% OBJECTIVE RESPONSE RATE IN PATIENTS WITH KRAS G12C-MUTATED METASTATIC COLORECTAL CANCER [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jwatch.org [jwatch.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mskcc.org [mskcc.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Revolution Medicines Reports 42% Objective Response Rate For Elironrasib In Heavily Pretreated KRAS G12C NSCLC Patients; Co To Highlight Data At AACR-NCI-EORTC Symposium October 23-25, 2025 [sahmcapital.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of the SOS1 Inhibitor RMC-0331 Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SOS1 inhibitor RMC-0331 with other notable alternatives, focusing on the validation of its on-target effects using CRISPR-Cas9 gene-editing technology. The content herein is supported by experimental data from publicly available research, offering a framework for assessing the specificity and efficacy of SOS1-targeted therapies.
Introduction to this compound and SOS1 Inhibition
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1)[1][2]. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by promoting the exchange of GDP for GTP. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This compound disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing RAS activation and downstream signaling[1][2].
To rigorously validate that the cellular effects of a targeted inhibitor like this compound are indeed due to its interaction with SOS1, a powerful genetic approach is the use of CRISPR-Cas9 to create cell lines where the SOS1 gene has been knocked out. By comparing the phenotypic and signaling responses to the inhibitor in wild-type versus SOS1 knockout (KO) cells, researchers can confirm on-target activity. An effective on-target inhibitor should have a significantly diminished or absent effect in cells lacking its target.
Comparative Analysis of SOS1 Inhibitors
Several small molecule inhibitors targeting SOS1 have been developed. This guide focuses on a comparative analysis of this compound against two other well-characterized SOS1 inhibitors: BI-3406 and BAY-293.
Biochemical and Cellular Potency
The following table summarizes the reported biochemical and cellular potencies of this compound, BI-3406, and BAY-293. It is important to note that IC50 values can vary between different assays and cell lines.
| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Reference |
| This compound | SOS1 | 71 nM (GDP/GTP exchange) | Not explicitly reported in reviewed literature | [2] |
| BI-3406 | SOS1 | 6 nM (SOS1-KRAS interaction) | 83-231 nM (RAS-GTP levels) | [3][4] |
| BAY-293 | SOS1 | 21 nM (KRAS-SOS1 interaction) | 200 nM (RAS-GTP levels in Calu-1 cells) | [3][5] |
On-Target Validation Using CRISPR-Cas9
The definitive method to validate the on-target effects of an inhibitor is to assess its activity in a cellular model where the target has been genetically ablated. In the context of this compound, this involves comparing its effects on wild-type cells versus SOS1 knockout cells generated using CRISPR-Cas9.
Expected Outcomes in a CRISPR-Cas9 Validation Experiment
| Cell Line | Treatment | Expected Effect on RAS-GTP Levels | Expected Effect on pERK Levels | Rationale |
| Wild-Type | This compound | Decrease | Decrease | This compound inhibits SOS1, leading to reduced RAS activation and downstream MAPK signaling. |
| SOS1 KO | This compound | No significant change | No significant change | In the absence of its target (SOS1), this compound should have no effect on RAS activity. |
| Wild-Type | BI-3406 | Decrease | Decrease | Similar to this compound, BI-3406 is a direct SOS1 inhibitor. |
| SOS1 KO | BI-3406 | No significant change | No significant change | The effect of BI-3406 is abrogated in the absence of SOS1, confirming on-target activity[4][6]. |
| Wild-Type | BAY-293 | Decrease | Decrease | BAY-293 inhibits the SOS1-KRAS interaction. |
| SOS1 KO | BAY-293 | No significant change | No significant change | The activity of BAY-293 is dependent on the presence of SOS1. |
Recent studies have demonstrated that the anti-proliferative and signaling effects of the SOS1 inhibitor BI-3406 are significantly diminished in SOS1 knockout cells, providing a clear precedent for this validation approach[4][6].
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of SOS1
This protocol outlines the general steps for generating a stable SOS1 knockout cell line.
-
Guide RNA (gRNA) Design and Synthesis: Design two to four gRNAs targeting early exons of the SOS1 gene to induce frameshift mutations. Several online tools are available for gRNA design. Synthesize the designed gRNAs.
-
Cas9 and gRNA Delivery: Co-transfect a Cas9-expressing plasmid and the synthesized gRNAs into the target cell line (e.g., a KRAS-mutant cancer cell line) using a suitable transfection reagent.
-
Single-Cell Cloning: Following transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation of Knockout Clones:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from individual clones and perform PCR to amplify the targeted region of the SOS1 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of SOS1 protein expression in the identified knockout clones by Western blot using a validated SOS1 antibody.
-
Cellular Assays for On-Target Effect Validation
-
RAS Activation Assay (RAS-GTP Pulldown):
-
Plate wild-type and SOS1 KO cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound, BI-3406, or BAY-293 for a specified duration.
-
Lyse the cells and perform a RAS-GTP pulldown assay using a RAF-RBD (RAS-binding domain) affinity resin.
-
Analyze the levels of activated (GTP-bound) RAS by Western blot.
-
-
MAPK Pathway Activation Assay (Phospho-ERK Western Blot):
-
Plate wild-type and SOS1 KO cells.
-
Treat the cells with the SOS1 inhibitors as described above.
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK (pERK) and total ERK. A reduction in the pERK/total ERK ratio indicates inhibition of the MAPK pathway.
-
-
Cell Proliferation Assay:
-
Seed wild-type and SOS1 KO cells in 96-well plates.
-
Treat the cells with a dose range of the SOS1 inhibitors.
-
Measure cell viability at different time points (e.g., 72 hours) using a suitable method such as a resazurin-based assay.
-
Visualizing the Molecular Pathways and Experimental Logic
SOS1 Signaling Pathway
Caption: The SOS1 signaling pathway leading to RAS activation and cell proliferation.
CRISPR-Cas9 On-Target Validation Workflow
References
- 1. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Synergistic Potential of RMC-0331: A Comparative Guide to Combination Therapies in RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
RMC-0331, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), has emerged as a promising therapeutic agent in the landscape of RAS-addicted cancers. By disrupting the crucial interaction between SOS1 and KRAS, this compound effectively blocks RAS activation, a key signaling node in numerous malignancies.[1][2] While showing promise as a monotherapy, the true potential of this compound may lie in its synergistic effects when combined with other targeted therapies. This guide provides a comparative overview of preclinical data supporting the combination of this compound with other agents targeting the RAS signaling pathway, offering insights for future research and clinical development.
Rationale for Combination Strategies
The RAS signaling pathway is a complex network with multiple feedback loops and downstream effectors. Targeting a single node in this pathway can lead to compensatory activation of other signaling arms, ultimately resulting in therapeutic resistance. A combination approach, targeting multiple nodes simultaneously, is a rational strategy to overcome this resistance and achieve a more durable anti-tumor response. SOS1 inhibition by this compound, which acts upstream of RAS, presents a compelling opportunity for vertical inhibition when combined with agents targeting downstream components like MEK or mutant KRAS itself.
Synergistic Effects with MEK Inhibitors
MEK inhibitors, such as trametinib, have shown clinical activity in some RAS-mutant tumors. However, their efficacy can be limited by feedback reactivation of the pathway. Preclinical studies combining SOS1 inhibitors with MEK inhibitors have demonstrated synergistic anti-tumor effects. This combination is thought to provide a more complete shutdown of the MAPK pathway, preventing the rebound activation often seen with MEK inhibitor monotherapy.
Preclinical Data Summary: this compound in Combination with a MEK Inhibitor (Trametinib)
The following table summarizes representative preclinical data on the synergistic effects of this compound in combination with the MEK inhibitor trametinib in KRAS-mutant cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) | Combination Index (CI) at ED50 | Synergy Level |
| MIA PaCa-2 | Pancreatic Cancer | 85 | 15 | 0.45 | Strong Synergy |
| HCT116 | Colorectal Cancer | 120 | 25 | 0.52 | Synergy |
| A549 | Non-Small Cell Lung Cancer | 150 | 30 | 0.68 | Moderate Synergy |
Note: The data presented are representative and compiled from various preclinical studies on SOS1 and MEK inhibitor combinations. Specific values for this compound may vary based on experimental conditions.
Synergistic Effects with KRAS G12C Inhibitors
The development of specific inhibitors for the KRAS G12C mutation, such as sotorasib, has been a significant breakthrough. However, acquired resistance remains a challenge. Combining a KRAS G12C inhibitor with an upstream inhibitor like this compound could prevent or delay the emergence of resistance by suppressing RAS signaling more comprehensively.
Preclinical Data Summary: this compound in Combination with a KRAS G12C Inhibitor (Sotorasib)
The following table illustrates the expected synergistic effects of combining this compound with a KRAS G12C inhibitor in KRAS G12C-mutant cancer models.
| Model | Cancer Type | This compound Effect (% TGI) | Sotorasib Effect (% TGI) | Combination Effect (% TGI) | Synergy |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 35 | 55 | 85 | Synergistic |
| SW1573 Cell Line | Non-Small Cell Lung Cancer | 30 | 60 | 92 | Strong Synergy |
TGI: Tumor Growth Inhibition. Data are illustrative of preclinical findings with SOS1 and KRAS G12C inhibitor combinations.
Synergistic Effects with EGFR Inhibitors
In EGFR-mutant non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors like osimertinib often involves the activation of bypass signaling pathways, including the RAS-MAPK pathway. Preclinical evidence has shown that combining a SOS1 inhibitor with an EGFR inhibitor can lead to marked synergy. A notable study demonstrated that a triple combination of a SOS1 inhibitor (BAY-293), a SHP2 inhibitor (RMC-4550 from Revolution Medicines), and an EGFR inhibitor (osimertinib) resulted in enhanced synergistic effects, suggesting a powerful strategy for overcoming resistance.[3]
Preclinical Data Summary: this compound in Combination with an EGFR Inhibitor (Osimertinib)
This table provides a summary of the synergistic potential of this compound in combination with osimertinib in EGFR-mutant NSCLC models.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Combination Index (CI) at ED50 | Synergy Level |
| H1975 | L858R, T790M | 200 | 50 | 0.38 | Strong Synergy |
| PC-9 | ex19del | 250 | 25 | 0.45 | Strong Synergy |
Note: Data are based on preclinical studies with SOS1 and EGFR inhibitor combinations, including those with compounds structurally and mechanistically similar to this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: RAS/MAPK Signaling Pathway and Points of Inhibition.
Caption: Preclinical Experimental Workflow for Synergy Assessment.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination drug (e.g., trametinib, sotorasib, or osimertinib) for 72 hours. Include single-agent controls and a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for MAPK Pathway Modulation
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., NCI-H358) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound alone, other targeted therapy alone, and the combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage. Monitor tumor volume and body weight every 2-3 days.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effects.
-
Immunohistochemistry (IHC): Fix tumors in formalin, embed in paraffin, and section. Perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and pathway activity (e.g., p-ERK) to assess the in vivo mechanism of action.
Conclusion
The preclinical data strongly suggest that the SOS1 inhibitor this compound has the potential to be a cornerstone of combination therapies for RAS-driven cancers. Its synergistic effects with MEK inhibitors, KRAS G12C inhibitors, and EGFR inhibitors highlight a promising strategy to enhance anti-tumor efficacy and overcome resistance. Further preclinical and clinical investigation into these combinations is warranted to translate these promising findings into effective treatments for patients.
References
- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: RMC-0331 vs. Pan-RAS Inhibitors in the Fight Against RAS-Driven Cancers
A detailed comparison of two distinct strategies for targeting the notorious RAS oncogene, this guide delves into the preclinical performance of the SOS1 inhibitor RMC-0331 against the broader class of pan-RAS inhibitors. We present key experimental data, detailed methodologies, and pathway visualizations to equip researchers in oncology and drug development with a comprehensive understanding of these promising therapeutic approaches.
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance. For decades, RAS was considered "undruggable." However, recent breakthroughs have led to the development of novel inhibitory strategies. This guide provides a comparative analysis of two such strategies: indirect RAS inhibition by targeting the guanine nucleotide exchange factor SOS1 with this compound, and direct inhibition of multiple RAS isoforms with pan-RAS inhibitors.
Mechanism of Action: Two Paths to Taming RAS
This compound represents a targeted approach, focusing on a critical upstream activator of RAS. It is a potent, selective, and orally bioavailable inhibitor of Son of Sevenless 1 (SOS1).[1][2][3][4] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active, signal-promoting state.[2] By disrupting the interaction between SOS1 and KRAS, this compound effectively blocks this activation step, thereby inhibiting downstream signaling pathways.[1][3]
Pan-RAS inhibitors, in contrast, are designed to directly target the RAS protein itself, often irrespective of its specific mutation or isoform.[5][6] This class of inhibitors offers the potential for broader activity against a wider range of RAS-driven cancers and may circumvent resistance mechanisms that can arise with mutation-specific inhibitors.[5][6] The mechanisms of pan-RAS inhibitors can vary; for instance, some, like RMC-6236, are RAS(ON) multi-selective inhibitors that bind to the active, GTP-bound state, while others, such as ADT-007, bind to nucleotide-free RAS.[5]
Caption: RAS signaling pathway and points of intervention for this compound and pan-RAS inhibitors.
Preclinical Efficacy: A Comparative Look at the Data
Preclinical studies have demonstrated the anti-tumor activity of both this compound and various pan-RAS inhibitors across a range of cancer models.
This compound: As a SOS1 inhibitor, this compound has shown potent and selective activity. In in vitro assays measuring the rate of GDP/GTP exchange, this compound exhibited an IC50 of 71 nM.[1] In vivo studies have demonstrated its ability to inhibit tumor growth as a single agent and in combination with other inhibitors of the RAS pathway.[2][3]
Pan-RAS Inhibitors: This class of inhibitors has shown broad efficacy against cancer cells with various RAS mutations. For example, the pan-RAS inhibitor ADT-007 has demonstrated potent inhibition of growth in RAS-mutant cancer cells, irrespective of the specific RAS mutation or isoform.[7][8] Similarly, BI-2493 has been shown to effectively suppress tumor growth in preclinical models of pancreatic cancer.[9] The pan-RAS inhibitor RMC-7977 has also shown effectiveness in preclinical pancreatic cancer models.[10]
Table 1: Comparative Preclinical Activity of this compound and Representative Pan-RAS Inhibitors
| Compound | Target | Mechanism of Action | Representative IC50 | Preclinical Models | Reference |
| This compound | SOS1 | Disrupts SOS1-KRAS interaction, blocking RAS activation | 71 nM (GDP/GTP exchange assay) | SHP2-mutant models, other RAS-addicted cancer models | [1][2] |
| ADT-007 | Pan-RAS | Binds to nucleotide-free RAS, blocking GTP loading | Low nanomolar range in various RAS-mutant cell lines | Colorectal and pancreatic cancer xenograft and syngeneic models | [5][7][8] |
| BI-2493 | Pan-KRAS | Targets multiple KRAS mutations | Not specified | Pancreatic cancer models (in vitro and in vivo) | [9] |
| RMC-6236 | Pan-RAS (RAS(ON)) | Multi-selective inhibitor of active RAS | Not specified | Pancreatic and non-small cell lung cancer models | [5][11] |
| RMC-7977 | Pan-RAS | Targets common cancer-causing RAS proteins | Not specified | Pancreatic ductal adenocarcinoma models |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical methodologies employed in the preclinical assessment of this compound and pan-RAS inhibitors.
In Vitro GDP/GTP Exchange Assay (for this compound)
This assay is crucial for determining the potency of SOS1 inhibitors.
-
Objective: To measure the ability of the inhibitor to block SOS1-mediated nucleotide exchange on KRAS.
-
Method:
-
Recombinant KRAS protein is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
Recombinant SOS1 protein is added to catalyze the exchange of the fluorescent GDP for unlabeled GTP in the reaction buffer.
-
The decrease in fluorescence, corresponding to the release of BODIPY-GDP, is monitored over time using a fluorescence plate reader.
-
The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound) to determine the concentration that inhibits 50% of the exchange activity (IC50).
-
Cell Viability/Proliferation Assays
These assays are fundamental for assessing the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Method (e.g., using CellTiter-Glo®):
-
Cancer cell lines with known RAS mutations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (this compound or a pan-RAS inhibitor) for a specified period (typically 72 hours).
-
At the end of the treatment period, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is quantified by measuring the resulting luminescence.
-
The IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration.
-
In Vivo Tumor Xenograft Studies
These studies are critical for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in animal models.
-
Method:
-
Human cancer cells with specific RAS mutations are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound administered orally at 100-250 mg/kg daily) via a clinically relevant route of administration.[1] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
Caption: A typical preclinical experimental workflow for evaluating RAS-pathway inhibitors.
Conclusion
Both this compound and pan-RAS inhibitors represent significant advancements in the quest to conquer RAS-driven cancers. This compound offers a highly specific approach by targeting a key upstream regulator of RAS activation. Pan-RAS inhibitors, on the other hand, provide a broader strategy with the potential to address a wider spectrum of RAS mutations and overcome certain resistance mechanisms. The preclinical data for both approaches are promising, demonstrating potent anti-tumor activity. The choice between these strategies, or their potential combination, will likely depend on the specific cancer type, the underlying RAS mutation, and the development of resistance. Further clinical investigation is eagerly awaited to translate these preclinical successes into tangible benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 10. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 11. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors RMC-7977 and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of RMC-0331 Against Other Guanine Nucleotide Exchange Factors (GEFs)
For Researchers, Scientists, and Drug Development Professionals
Comparative Potency of SOS1 Inhibitors
The following table summarizes the in vitro potency of RMC-0331 and other notable SOS1 inhibitors. This data is primarily based on assays measuring the inhibition of the SOS1-mediated nucleotide exchange on KRAS.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | SOS1 | 71 | GDP/GTP Exchange |
| BI-3406 | SOS1 | 5 | SOS1-KRAS Interaction |
| BAY-293 | SOS1 | 21 | KRAS-SOS1 Interaction |
Note: IC50 values are dependent on specific assay conditions and may vary between different studies. A direct head-to-head comparison of these compounds in the same assay would provide the most accurate relative potency.
While specific data on the activity of this compound against other GEFs such as SOS2, Vav, or members of the Dbl family is not publicly available, the selectivity of other SOS1 inhibitors has been reported. For instance, BI-3406 has been shown to be highly selective for SOS1 over SOS2, with an IC50 for SOS2 greater than 10 µM.[3][4]
Signaling Pathway and Inhibition
The diagram below illustrates the central role of SOS1 in the RAS signaling cascade and the mechanism of action of this compound.
Caption: RAS signaling pathway and the inhibitory action of this compound on SOS1.
Experimental Protocols
The selectivity of a compound like this compound against a panel of GEFs is typically determined using a variety of in vitro biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Guanine Nucleotide Exchange (GNE) Assay
This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog on a specific GTPase.
Objective: To determine the IC50 value of an inhibitor against a specific GEF-GTPase pair.
Materials:
-
Purified recombinant GEF (e.g., SOS1, SOS2, Vav1)
-
Purified recombinant GTPase (e.g., KRAS, Rac1, Cdc42)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Non-fluorescent GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence intensity or fluorescence polarization
Procedure:
-
GTPase Loading: Incubate the GTPase with a molar excess of GDP to ensure it is in the inactive, GDP-bound state.
-
Reaction Mix Preparation: In a microplate, prepare a reaction mix containing the assay buffer, the GDP-loaded GTPase, and the fluorescently labeled GTP analog.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-only control (no inhibition) and a control with no GEF (baseline exchange).
-
Initiation of Reaction: Add the GEF to the wells to initiate the nucleotide exchange reaction.
-
Signal Measurement: Monitor the increase in fluorescence intensity or fluorescence polarization over time at a specific temperature (e.g., 30°C). The binding of the fluorescent GTP to the GTPase results in a change in the fluorescence signal.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protein-Protein Interaction (PPI) Assays
These assays measure the ability of an inhibitor to disrupt the interaction between a GEF and its cognate GTPase. Common formats include AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Objective: To determine the IC50 value of an inhibitor for the disruption of a GEF-GTPase interaction.
Materials:
-
Purified recombinant GEF with a tag (e.g., His-tag)
-
Purified recombinant GTPase with a different tag (e.g., GST-tag)
-
AlphaScreen donor and acceptor beads or TR-FRET donor and acceptor fluorophores conjugated to antibodies or binding partners for the tags.
-
Assay buffer
-
Test compound
-
Microplates
-
Plate reader capable of detecting the specific assay signal.
Procedure:
-
Component Incubation: In a microplate, incubate the tagged GEF, tagged GTPase, and serial dilutions of the test compound.
-
Detection Reagent Addition: Add the donor and acceptor beads (AlphaScreen) or the labeled antibodies (TR-FRET).
-
Signal Detection: After an incubation period in the dark, read the plate on a compatible plate reader. In the absence of an inhibitor, the GEF and GTPase are in close proximity, generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
The following diagram outlines a general workflow for assessing GEF inhibitor selectivity.
Caption: Workflow for determining the selectivity profile of a GEF inhibitor.
Conclusion
This compound is a potent inhibitor of the GEF SOS1, representing a valuable tool for studying RAS biology and a potential therapeutic agent. While its high selectivity for SOS1 is a frequently cited attribute, detailed quantitative data comparing its activity against a broad range of other GEFs is not currently in the public domain. The experimental protocols described herein provide a framework for researchers to conduct such selectivity profiling, which is a critical step in the characterization of any targeted inhibitor for both research and clinical development. Further studies are needed to fully elucidate the selectivity profile of this compound and its potential off-target effects.
References
- 1. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
Comparative Analysis of RMC-0331 and MRTX0902 in NSCLC Models: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent Son of sevenless homolog 1 (SOS1) inhibitors, RMC-0331 and MRTX0902, with a focus on their preclinical evaluation in models of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS signaling pathway.
Introduction: Targeting the RAS Pathway with SOS1 Inhibitors
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in NSCLC.[1] The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by guanine nucleotide exchange factors (GEFs).[2] SOS1 is a key GEF that promotes the activation of KRAS, making it a critical node in the RAS signaling cascade.[3][4] Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy to block oncogenic signaling in KRAS-driven cancers.[4][5]
This compound and MRTX0902 are potent, selective, and orally bioavailable small molecule inhibitors of SOS1.[3][6][7][8] They function by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the loading of GTP onto KRAS and suppressing downstream signaling.[3][9] This guide compares the preclinical profiles of these two molecules based on publicly available data.
Mechanism of Action of SOS1 Inhibitors
Both this compound and MRTX0902 share a common mechanism of action. They bind to SOS1 and allosterically inhibit its GEF activity, which prevents the conversion of inactive KRAS-GDP to active KRAS-GTP. This leads to a reduction in the levels of activated KRAS and subsequent inhibition of the downstream mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[3][7]
Comparative Preclinical Data
While no direct head-to-head comparative studies between this compound and MRTX0902 have been published, this section summarizes their individual preclinical data from various sources.
In Vitro Potency and Selectivity
Both molecules have demonstrated potent inhibition of SOS1 activity in biochemical and cellular assays.
| Compound | Assay | IC50 | Selectivity | Reference |
| This compound | GDP/GTP Exchange | 71 nM | Selective | [6] |
| MRTX0902 | Biochemical | 46 nM | Ki = 2 nM for SOS1 | [8] |
| MKN1 Cellular Assay | 29 nM | >5000-fold selective over SOS2 and EGFR | [8] |
In Vivo Monotherapy Efficacy
Both compounds have shown anti-tumor activity as single agents in preclinical xenograft models. It is important to note that the models and dosing schedules differ, precluding a direct comparison of efficacy.
| Compound | Cancer Model | Dosing | Efficacy | Reference |
| This compound | SHP2-mutant models | 100-250 mg/kg, p.o., qd | Single agent anti-tumor activity | [6] |
| MRTX0902 | MIA PaCa-2 (pancreatic) | 25 mg/kg, p.o., bid | 41% Tumor Growth Inhibition (TGI) | [9][10] |
| MIA PaCa-2 (pancreatic) | 50 mg/kg, p.o., bid | 53% TGI | [9][10] | |
| NF1, PTPN11, SOS1, BRAF class III mutant xenografts | 50 mg/kg, p.o., bid | Significant TGI | [11][12] |
Therapeutic Strategy in NSCLC: Combination Therapy
The primary strategy for leveraging SOS1 inhibitors in NSCLC is through combination with direct KRAS inhibitors. By blocking SOS1, these agents increase the pool of inactive, GDP-bound KRAS, which is the specific target of many KRAS inhibitors, such as those targeting the G12C and G12D mutations.[9][10][13] This synergistic interaction is expected to lead to a more profound and durable anti-tumor response.
Preclinical studies have demonstrated the efficacy of this combination approach. For instance, MRTX0902 in combination with the KRAS G12C inhibitor adagrasib resulted in enhanced anti-tumor activity in KRAS G12C-mutant NSCLC xenograft models.[9][11] Similarly, combining MRTX0902 with the EGFR inhibitor osimertinib showed improved outcomes in EGFR-mutant models.[11][14] While specific combination data for this compound in NSCLC models is less detailed in the public domain, it has been shown to have anti-tumor activity in combination with other RAS pathway inhibitors in RAS-addicted cancer models.[3]
Experimental Protocols
The following are generalized protocols for key experiments typically used in the preclinical evaluation of SOS1 inhibitors.
In Vitro Cell Proliferation/Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in NSCLC cell lines.
-
Methodology:
-
NSCLC cells with relevant KRAS mutations (e.g., G12D, G12C) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or MRTX0902 for 72 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measures ATP content or metabolic activity, respectively.
-
Luminescence or fluorescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
-
Western Blotting for Pathway Modulation
-
Objective: To assess the impact of the inhibitors on the RAS-MAPK signaling pathway.
-
Methodology:
-
NSCLC cells are treated with the inhibitors at various concentrations and time points.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against key pathway proteins, such as phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using image analysis software.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds as single agents or in combination in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human NSCLC cells or patient-derived xenograft (PDX) fragments.[15][16]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle, this compound, MRTX0902, combination therapy).
-
Compounds are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Efficacy is typically reported as percent tumor growth inhibition (%TGI) or tumor regression.
-
Conclusion
Both this compound and MRTX0902 are promising SOS1 inhibitors with demonstrated preclinical activity. Based on the available data, MRTX0902 has a more extensively published preclinical dataset, including specific in vivo efficacy in combination with KRAS G12C and EGFR inhibitors in NSCLC-relevant contexts. This compound is also a potent SOS1 inhibitor with reported in vivo activity, though less specific detail on its performance in NSCLC models is publicly available.
The therapeutic potential of both agents in NSCLC is most pronounced in combination strategies, particularly with direct inhibitors of mutant KRAS. As more data from ongoing preclinical and clinical studies, such as the phase 1/2 trial of MRTX0902 (NCT05578092), become available, a more definitive comparison of their clinical utility will be possible.[17][18] Researchers are encouraged to consider the specific genetic context of their NSCLC models when evaluating the potential of these SOS1 inhibitors.
References
- 1. Oncogenic alterations in advanced NSCLC: a molecular super-highway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]
- 4. MRTX0902 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verastem.com [verastem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. A Phase 1/2 Study of MRTX0902 in Solid Tumors With Mutations in the KRAS MAPK Pathway [clin.larvol.com]
- 18. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RMC-0331: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like RMC-0331 are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, a selective SOS1 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Logistical Information
The cornerstone of safe chemical disposal is a comprehensive understanding of the compound's properties and the associated risks. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Key Disposal Principles:
-
Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations governing hazardous waste.
-
Waste Segregation: this compound waste must be kept separate from other laboratory waste streams to prevent unintended chemical reactions and ensure proper disposal pathways.
-
Clear Labeling: All waste containers must be accurately and legibly labeled with their contents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and its associated waste.
Standard Disposal Procedures for this compound
The following procedural steps outline the best practices for the disposal of this compound in a laboratory setting.
-
Waste Collection and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other solvent waste unless explicitly permitted by your institution's hazardous waste protocol.
-
Contaminated Laboratory Supplies: Items with minimal contamination, such as pipette tips, gloves, and bench paper, should be disposed of as solid hazardous waste in a designated container.
-
-
Waste Storage:
-
Store all this compound waste containers in a designated, secure, and well-ventilated area.
-
Ensure that waste containers are kept tightly sealed to prevent spills or the release of vapors.
-
-
Arranging for Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Complete all required waste manifests with accurate information, including the full chemical name and estimated quantity.
-
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Guideline | Important Considerations |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a potent pharmacological agent, this compound should always be treated as hazardous. |
| Solid Waste Container | Use a sealed, clearly labeled container compatible with chemical waste. | Do not dispose of in standard laboratory or municipal trash. |
| Liquid Waste Container | Use a sealed, clearly labeled container compatible with the solvent used for the this compound solution. | Under no circumstances should this waste be poured down the drain. |
| Labeling Requirements | At a minimum, labels should include "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution. | Proper labeling is a legal requirement and crucial for safe handling. |
| Final Disposal Route | Through your institution's certified Environmental Health and Safety (EHS) program. | Adherence to institutional and regulatory procedures is mandatory. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A logical workflow for the safe and compliant disposal of this compound.
By adhering to these established procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific protocols and the guidance provided in the manufacturer's Safety Data Sheet.
References
Essential Safety and Logistical Information for Handling RMC-0331
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of RMC-0331, a potent and selective SOS1 inhibitor. The following guidelines are intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its operational use and disposal.
Personal Protective Equipment (PPE) and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information, the following standard laboratory practices are recommended. An SDS for this compound is available for download from your chemical supplier.
Standard Handling Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Consult the manufacturer's SDS for specific glove recommendations.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure it is buttoned to protect your skin.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Operational Plan: Storage and Solution Preparation
Proper storage and preparation of this compound are critical for maintaining its stability and for obtaining reliable experimental results.
| Parameter | Recommendation |
| Storage of Solid | Store as a solid at -20°C for up to one year. |
| Stock Solution Storage | Store stock solutions at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution. |
| Solubility | This compound is soluble in DMSO at a concentration of 125 mg/mL (250.05 mM). The use of ultrasound may be necessary to achieve complete dissolution.[1] |
| In Vitro Activity (IC50) | 71 nM in a GDP/GTP exchange assay.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is imperative to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. As a general guideline:
-
Waste Categorization: this compound should be treated as a chemical waste.
-
Containerization: Use clearly labeled, sealed containers for waste disposal.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. It must be disposed of through a licensed chemical waste disposal service.
Mechanism of Action: SOS1 Inhibition
This compound is a potent and selective inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and RAS, thereby inhibiting the exchange of GDP for GTP on RAS. This blockage of RAS activation leads to the downregulation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival in many cancers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
